4-(3-Phenylprop-2-enoyl)benzoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQFMHIIWSQAL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432227 | |
| Record name | SBB052765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20118-35-8 | |
| Record name | SBB052765 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Intricacies of 4-(3-Phenylprop-2-enoyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Phenylprop-2-enoyl)benzoic acid, a member of the chalcone family of compounds, represents a compelling scaffold for therapeutic development. While direct and extensive research on this specific molecule is limited, its structural classification as a chalcone and a cinnamic acid derivative allows for a predictive understanding of its mechanism of action. This technical guide synthesizes the available data on closely related analogues to provide a comprehensive overview of its likely biological activities, potential molecular targets, and the experimental methodologies used to elucidate these functions. The primary predicted mechanisms of action revolve around anti-inflammatory and anti-cancer activities, targeting key signaling pathways and cellular processes.
Introduction
This compound, also known as 4-cinnamoylbenzoic acid, belongs to the chalcone class of natural and synthetic compounds. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a well-established pharmacophore, bestowing a wide array of biological activities upon this class of molecules, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The presence of the benzoic acid moiety further suggests potential interactions with enzymes and receptors that recognize carboxylated ligands. This guide will explore the putative mechanism of action of this compound based on the established activities of its parent chemical classes.
Predicted Mechanism of Action
Based on the activities of structurally similar chalcones and cinnamic acid derivatives, the mechanism of action of this compound is likely multifaceted, involving the modulation of several key cellular signaling pathways.
Anti-inflammatory Activity
Chalcones are well-documented inhibitors of key enzymes in the inflammatory cascade. It is highly probable that this compound exerts anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the production of pro-inflammatory prostaglandins.
Anticancer Activity
A significant body of research points to the anticancer potential of chalcone derivatives. A primary mechanism is the disruption of microtubule dynamics through tubulin polymerization inhibition. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Derivatives of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide have been identified as potent antitubulin agents.
Another potential anticancer mechanism for benzoic acid derivatives is the inhibition of steroid 5α-reductase, an enzyme implicated in the progression of prostate cancer.
Antimicrobial and Other Activities
Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, some chalcones exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.
Quantitative Biological Data
| Compound Class | Specific Compound | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Chalcone Derivative | 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivative | K562 leukemia cell proliferation | 0.57–8.1 μM | |
| Benzoic Acid Derivative | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human steroid 5α-reductase type 2 | 0.82 μM | |
| Cinnamic Acid Derivative | Phenyl-substituted cinnamic acid | Soybean Lipoxygenase (LOX) | Potent inhibition (specific IC₅₀ not provided) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of chalcone and cinnamic acid derivatives.
Tubulin Polymerization Assay
Objective: To determine the effect of the compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Purified bovine brain tubulin is suspended in a glutamate-based buffer.
-
The test compound, dissolved in DMSO, is added to the tubulin solution at various concentrations. A positive control (e.g., colchicine) and a negative control (DMSO vehicle) are included.
-
The mixture is cooled on ice to allow for inhibitor binding.
-
GTP is added to initiate polymerization, and the mixture is transferred to a temperature-controlled spectrophotometer at 37°C.
-
The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media.
-
Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is used.
-
The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a defined time at 37°C and then terminated.
-
The production of prostaglandin E₂ (PGE₂) is quantified using an enzyme immunoassay (EIA).
-
The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of PGE₂ production.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the predicted signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Predicted signaling pathways for this compound.
Caption: Experimental workflow for characterizing a novel chalcone derivative.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in publicly accessible literature, its chemical structure strongly suggests a profile consistent with other well-characterized chalcones and cinnamic acid derivatives. The most probable mechanisms of action are centered on anti-inflammatory effects through COX inhibition and anticancer activity via disruption of tubulin polymerization. The data and protocols presented in this guide, derived from closely related analogues, provide a solid foundation for initiating research and development programs focused on this promising compound. Further investigation is warranted to definitively elucidate its specific molecular targets and therapeutic potential.
Biological Activity of Chalcone Benzoic Acid Derivatives: A Technical Guide
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids.[1][2] Their core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is a versatile scaffold for synthetic modification, leading to a wide spectrum of biological activities.[3][4] The incorporation of a benzoic acid moiety into the chalcone framework has garnered significant interest, as this functional group can enhance solubility, modify binding interactions with biological targets, and improve pharmacokinetic profiles.
This technical guide provides an in-depth overview of the biological activities of chalcone benzoic acid derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Anticancer Activity
Chalcone derivatives, including those with benzoic acid moieties, have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][5]
Signaling Pathways in Cancer
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in cancer, contributing to tumor progression.[6] Specific chalcone benzoic acid derivatives have been identified as potent inhibitors of this pathway. For instance, (E)-4-(3-(2-(benzyloxy)-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, referred to as chalcone-9, effectively inhibits the activation of JAK1, JAK2, STAT1, and STAT3, leading to the induction of apoptosis in cancer cells, particularly in challenging triple-negative breast cancer (TNBC).[6]
Caption: Inhibition of the JAK-STAT signaling pathway by a chalcone benzoic acid derivative.
NF-κB Pathway: The nuclear factor kappa B (NF-κB) transcription factor is crucial in promoting cancer progression by upregulating survival genes and inflammatory mediators.[1] Chalcones can inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[1][7]
Other Key Pathways: Chalcone derivatives also target other critical cancer pathways, including:
-
p53 Pathway: They can inhibit the degradation of the p53 tumor suppressor protein.[1]
-
ERK/RSK2 Pathway: Some chalcones exhibit antiproliferative activity by targeting the extracellular signal-regulated kinases (ERKs) and ribosomal S6 kinase 2 (RSK2) signaling pathway.[1]
-
Angiogenesis: They have been documented to modulate key factors in angiogenesis, such as VEGF and MMPs.[1]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of chalcone derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-1,2,3-triazole derivative | HepG2 (Liver) | 0.9 | [1] |
| Chalcone–coumarin hybrid | K562 (Leukemia) | 0.65–2.02 | [1] |
| α-phthalimido-chalcone (Trimethoxy derivative) | MCF-7 (Breast) | 1.88 | [8] |
| α-phthalimido-chalcone (Trimethoxy derivative) | HepG2 (Liver) | 1.62 | [8] |
| Bis-chalcone (Thiophene moiety) | A549 (Lung) | 41.99 | [9] |
| Chalcone-sulfonamide derivative | MCF-7 (Breast) | < Tamoxifen | [10] |
| (E)-4-(3-(2-(benzyloxy)-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid | MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells.[9]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a specified density and incubated to allow for adherence.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized chalcone derivatives and a positive control drug (e.g., cisplatin) for a defined period, typically 48 hours.[9]
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Caption: Standard experimental workflow for the MTT cell viability assay.
Anti-inflammatory Activity
Chalcone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating associated signaling pathways.[11][12][13]
Signaling Pathways in Inflammation
The anti-inflammatory action of chalcones often involves the suppression of the NF-κB and JNK signaling pathways.[7][14] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[7][14] Chalcone derivatives can interfere with this cascade, leading to a reduction in the inflammatory response.[7]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential is often measured by the compound's ability to inhibit the production of nitric oxide (NO) or the release of enzymes from neutrophils.
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| 2',5'-dialkoxychalcone | NO formation (N9 microglial cells) | 0.7 | [12] |
| 2'-hydroxychalcone | β-glucuronidase release (neutrophils) | 1.6 | [12] |
| 2'-hydroxychalcone | Lysozyme release (neutrophils) | 1.4 | [12] |
| General Chalcones | 5-lipoxygenase inhibition | Varies | [11] |
| General Chalcones | Cyclooxygenase-2 (COX-2) inhibition | Varies | [11] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of chalcone derivatives to inhibit the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.[14]
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.
-
Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to that of LPS-stimulated control wells.
Antimicrobial Activity
Chalcone derivatives, including those functionalized with thiazolidinedione and benzoic acid moieties, have shown promising activity against a range of pathogenic microbes, particularly Gram-positive bacteria.[15][16]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chalcone-Thiazolidinedione-Benzoic Acid Hybrids | Gram-positive bacteria (including MRSA) | 0.5 - 4 | [15] |
| Chalcone-Thiazolidinedione-Benzoic Acid Hybrids | Escherichia coli (Gram-negative) | > 64 | [15] |
| General Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 | [17] |
| General Chalcone Derivatives | Bacillus subtilis | 0.4 - 0.6 | [17] |
| Chlorinated Chalcones | S. aureus, E. coli, P. aeruginosa | Varies | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[19]
Methodology:
-
Compound Preparation: A two-fold serial dilution of the chalcone derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity
The α,β-unsaturated ketone moiety in chalcones contributes to their ability to act as antioxidants by scavenging free radicals, which are implicated in numerous diseases.[20][21] The presence and position of hydroxyl and other substituents on the aromatic rings significantly influence this activity.[20][22]
Quantitative Data: Radical Scavenging Activity
Antioxidant capacity is often expressed as the IC₅₀ value, the concentration required to scavenge 50% of the free radicals in the assay.
| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |
| Monosubstituted Chalcones | DPPH Radical Scavenging | 25 - 95 | [20] |
| Monosubstituted Chalcones | Hydrogen Peroxide Scavenging | 25 - 95 | [20] |
| Monosubstituted Chalcones | Nitric Oxide Scavenging | 25 - 95 | [20] |
| 2,4-dihydroxy chalcones | DPPH Radical Scavenging | ~40.5 | [23] |
| 2'-hydroxy-chalcones | DPPH Radical Scavenging | Varies (up to 82.4% scavenging) | [24] |
| Chalcone-Ester Hybrid | DPPH Radical Scavenging | More effective than ascorbic acid at 2 µg/mL | [25] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging activity of compounds.[21][25]
Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test chalcone derivatives. Ascorbic acid is typically used as a standard.[21]
-
Reaction Mixture: Add a fixed volume of the DPPH stock solution to methanolic solutions of the test compounds at different concentrations.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). In the presence of an antioxidant, the purple color of the DPPH radical fades to yellow as it is reduced.
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength around 517 nm.[26]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is then determined.
Synthesis Overview: Claisen-Schmidt Condensation
The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[23][27][28]
Caption: General scheme for Claisen-Schmidt condensation to form chalcones.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of new chalcone derivatives bearing 2,4-thiazolidinedione and benzoic acid moieties as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pjps.pk [pjps.pk]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijcea.org [ijcea.org]
- 27. researchgate.net [researchgate.net]
- 28. journaljabb.com [journaljabb.com]
An In-Depth Technical Guide on 4-(3-Phenylprop-2-enoyl)benzoic acid (CAS Number: 20118-35-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid, also known as 4-(3-phenylacryloyl)benzoic acid, is a chalcone derivative belonging to the flavonoid family. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, synthesis, and potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited in publicly available literature, the following tables summarize the expected physicochemical properties and spectroscopic characteristics based on its chemical structure and data from analogous compounds like benzoic acid and other chalcones.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20118-35-8 | General Chemical Databases |
| Molecular Formula | C₁₆H₁₂O₃ | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy to similar chalcones |
| Melting Point | Not reported. Benzoic acid melts at 122 °C.[1] | Data for related compounds |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like acetone, ethanol, and DMSO.[2] | Analogy to benzoic acid and chalcones |
| logP | Not reported. The logP for benzoic acid is 1.87.[1] | Data for a related compound |
Table 2: Spectroscopic Data (Predicted and based on analogous compounds)
| Technique | Expected Peaks/Signals | Reference for Analogy |
| ¹H NMR | Signals for aromatic protons, two olefinic protons of the α,β-unsaturated system (with a large coupling constant, J > 15 Hz, indicative of a trans-configuration), and a carboxylic acid proton. | ¹H NMR of benzoic acid and other chalcones[3][4][5] |
| ¹³C NMR | Signals for aromatic carbons, two olefinic carbons, a carbonyl carbon, and a carboxylic acid carbon. | ¹³C NMR of benzoic acid and other chalcones[3][6] |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, C=C stretching of the alkene and aromatic rings, and C-H stretching. | IR spectra of benzoic acid and related compounds |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | General principles of mass spectrometry |
Synthesis
The most common and established method for the synthesis of chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.
General Experimental Protocol: Claisen-Schmidt Condensation
Reaction Scheme:
Materials:
-
4-Acetylbenzoic acid
-
Benzaldehyde
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, methanol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve 4-acetylbenzoic acid in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Slowly add an aqueous or alcoholic solution of the base catalyst to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography).
-
After completion, pour the reaction mixture into cold water.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the crude product, wash it with water to remove impurities, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Workflow for Claisen-Schmidt Condensation:
Potential Biological Activities and Mechanisms of Action
While direct biological studies on this compound are scarce, the extensive research on related chalcone and benzoic acid derivatives provides strong indications of its potential therapeutic activities.
Anticancer Activity
Chalcones are well-documented as a promising class of anticancer agents. The anticancer effects of derivatives of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been studied, revealing their potential as antitubulin agents.[4] Benzoic acid and its derivatives have also demonstrated a wide range of biological activities, including anticancer properties.
Potential Anticancer Mechanisms:
-
Inhibition of Tubulin Polymerization: Many chalcone derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Induction of Apoptosis: Chalcones can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, chalcones can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Phenylpropanoids, the class of compounds to which chalcones belong, are known to possess anti-inflammatory properties.[7] The mechanism of action often involves the inhibition of key inflammatory enzymes and signaling pathways.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Chalcones and benzoic acid derivatives have been investigated for their COX inhibitory potential.
-
Modulation of NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
-
Inhibition of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is involved in various cellular processes, including inflammation. Modulation of this pathway by bioactive compounds can lead to anti-inflammatory effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways
Based on the known activities of related compounds, this compound may potentially modulate several key signaling pathways involved in cancer and inflammation.
Potential Signaling Pathway Interactions:
Conclusion and Future Directions
This compound is a molecule of significant interest due to its structural similarity to other biologically active chalcones and benzoic acid derivatives. While direct experimental evidence is currently limited, the available data on related compounds strongly suggest its potential as an anticancer and anti-inflammatory agent.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectroscopic and physicochemical characterization are essential.
-
In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines and in various in vivo models of cancer and inflammation is required to determine its efficacy and therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into this promising compound is warranted to unlock its full potential in medicine.
References
- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 4-(3-Phenylprop-2-enoyl)benzoic Acid Remains Largely Unexplored
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for the compound 4-(3-Phenylprop-2-enoyl)benzoic acid. While the broader chemical classes to which this molecule belongs—chalcones and benzoic acid derivatives—are known to possess a wide range of biological activities, direct experimental data on this particular structure is currently unavailable.
This lack of specific research means that a detailed technical guide on the therapeutic targets of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time without resorting to speculation. The scientific community has yet to publish studies identifying its precise molecular interactions within biological systems.
Insights from Structurally Related Compounds
While direct information is wanting, preliminary hypotheses about the potential activities of this compound can be formulated by examining related compounds.
Benzoic Acid and its Derivatives: The parent structure, benzoic acid, and its various derivatives are recognized for their antimicrobial, anti-inflammatory, and even anticancer properties.[1][2] The general mechanism of action for these compounds is often attributed to the disruption of cellular membrane integrity and the inhibition of various enzymatic processes.[1][2] However, the specific targets can vary widely depending on the nature and position of the substituents on the benzene ring.
Chalcones: The 3-phenylprop-2-enoyl moiety classifies this molecule as a chalcone. Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities, including:
-
Anticancer: Many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some have been identified as antitubulin agents, disrupting the formation of the mitotic spindle necessary for cell division.[3][4]
-
Anti-inflammatory: Chalcones are known to target key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of prostaglandins and leukotrienes, respectively.
-
Antioxidant: The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, potentially interacting with and neutralizing reactive oxygen species (ROS).
Future Directions for Research
The absence of data on this compound highlights a promising area for future research. A logical first step would be to synthesize the compound and subject it to a battery of in vitro screening assays to determine its general biological activity profile.
A potential experimental workflow to elucidate its therapeutic targets could involve:
-
Initial Phenotypic Screening: Assess the compound's effect on various cell lines (e.g., cancer, immune cells) to identify any significant biological response, such as cytotoxicity, anti-inflammatory effects, or antimicrobial activity.
-
Target Identification: Depending on the results of the initial screening, various approaches could be employed to identify specific molecular targets. These could include:
-
Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates.
-
Computational Docking: In silico modeling to predict the binding of the compound to the active sites of known drug targets.
-
Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes known to be involved in disease pathways (e.g., kinases, proteases, COX enzymes).
-
-
Mechanism of Action Studies: Once a potential target is identified, further experiments would be necessary to validate the interaction and elucidate the downstream effects on cellular signaling pathways.
Below is a conceptual workflow for such an investigation.
Figure 1. A conceptual workflow for the investigation of therapeutic targets of a novel compound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4-(3-Phenylprop-2-enoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 4-(3-Phenylprop-2-enoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from structurally related compounds and established chemical principles to offer a comprehensive analytical and synthetic profile.
Proposed Synthesis: Friedel-Crafts Acylation
A feasible and direct approach to synthesize this compound is through the Friedel-Crafts acylation of benzoic acid with cinnamoyl chloride. This electrophilic aromatic substitution reaction introduces the cinnamoyl group onto the benzoic acid ring. The para position is the most likely site of substitution due to the directing effect of the carboxylic acid group, though the deactivating nature of this group presents a challenge, necessitating a robust Lewis acid catalyst.
Experimental Protocols
2.1. Synthesis of this compound
This protocol is a general procedure for Friedel-Crafts acylation and may require optimization for this specific reaction.
Materials:
-
Benzoic acid
-
Cinnamoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add a solution of cinnamoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, add benzoic acid (1 equivalent) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove unreacted benzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
2.2. General Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Infrared (IR) Spectroscopy: IR spectra are to be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is to be performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural fragments and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~8.10 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -CO-) |
| ~7.80 | Doublet, J ≈ 16 Hz | 1H | -CO-CH= |
| ~7.70 | Multiplet | 2H | Ar-H (ortho to Ph) |
| ~7.55 | Doublet, J ≈ 16 Hz | 1H | =CH-Ph |
| ~7.45 | Multiplet | 3H | Ar-H (meta, para to Ph) |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | Ketone Carbonyl (-CO-) |
| ~167.0 | Carboxylic Acid Carbonyl (-COOH) |
| ~145.0 | Alkene Carbon (=CH-Ph) |
| ~140.0 | Quaternary Ar-C (ipso to -CO-) |
| ~135.0 | Quaternary Ar-C (ipso to -COOH) |
| ~134.5 | Quaternary Ar-C (ipso to Ph) |
| ~131.0 | Aromatic CH (para to Ph) |
| ~130.0 | Aromatic CH (ortho to -COOH) |
| ~129.5 | Aromatic CH (ortho to -CO-) |
| ~129.0 | Aromatic CH (meta to Ph) |
| ~128.5 | Aromatic CH (ortho to Ph) |
| ~122.0 | Alkene Carbon (-CO-CH=) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Ketone) |
| ~1685 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | C=C stretch (Alkene and Aromatic) |
| ~1580, ~1450 | Medium-Weak | C=C stretch (Aromatic) |
| ~980 | Strong | =C-H bend (trans-Alkene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 252.0786 | [M]⁺ (Calculated for C₁₆H₁₂O₃) |
| 235 | [M-OH]⁺ |
| 207 | [M-COOH]⁺ |
| 131 | [C₆H₅CH=CHCO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
In Silico Modeling of 4-(3-Phenylprop-2-enoyl)benzoic Acid Interactions: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the in silico modeling of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its chemical properties, potential biological targets, and a framework for computational interaction studies.
Introduction to this compound
This compound, also known as 4-cinnamoylbenzoic acid, belongs to the chalcone family. Chalcones are naturally occurring compounds and synthetic analogues characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is associated with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4] The reactivity of the α,β-unsaturated carbonyl group is a key determinant of the pharmacological effects of chalcones.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for any in silico modeling study. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.27 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |
| InChI Key | Not Available | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. |
Potential Biological Targets and Signaling Pathways
The broad spectrum of biological activities reported for chalcone derivatives suggests their interaction with multiple molecular targets.[3][5] Based on the known pharmacology of this class of compounds, several high-priority targets can be proposed for in silico investigation of this compound.
Key Potential Targets for In Silico Modeling:
-
Tubulin: Many chalcone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development.[5][6][7] These agents often bind to the colchicine-binding site on β-tubulin.
-
Cyclooxygenases (COX-1 and COX-2): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are well-established targets for anti-inflammatory drugs. Several chalcones have demonstrated inhibitory activity against these enzymes.[5]
-
5-Lipoxygenase (5-LOX): Another important enzyme in the inflammatory cascade, 5-LOX is a target for drugs aimed at treating inflammatory conditions.[5]
-
Cathepsins (e.g., L and K): These are cysteine proteases involved in various physiological and pathological processes, including tumor progression. Certain chalcone-hybrid molecules have shown inhibitory potential against these enzymes.[3]
-
Human Serum Albumin (HSA): Understanding the binding of a drug candidate to plasma proteins like HSA is crucial for predicting its pharmacokinetic profile. Studies have investigated the interaction of benzoic acid derivatives with HSA.[8]
Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the proposed mechanism of action for chalcone derivatives that target tubulin, leading to cell cycle arrest and apoptosis.
In Silico Modeling Workflow
A robust in silico modeling workflow is essential to predict and analyze the interactions of this compound with its potential biological targets.
Experimental Protocols for Validation
In silico predictions must be validated through rigorous experimental assays. The following sections outline general protocols for key experiments.
Synthesis of this compound
The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation reaction.[1][2]
General Protocol:
-
Reactant Preparation: Dissolve 4-acetylbenzoic acid and benzaldehyde in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.
In Vitro Tubulin Polymerization Assay
This assay is crucial for validating the predicted interaction with tubulin.
Protocol Outline:
-
Reagent Preparation: Prepare purified tubulin protein and a polymerization buffer containing GTP.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, tubulin, and varying concentrations of this compound (or a vehicle control).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each concentration of the compound and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of the compound against COX-1 and COX-2.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid.
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Determine the percentage of COX inhibition at each compound concentration and calculate the IC50 value.
Data Presentation: Hypothetical In Silico Results
The following tables present a hypothetical summary of quantitative data that could be generated from an in silico study of this compound against tubulin and COX-2.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Ligand | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Example) |
| Tubulin (PDB: 1SA0) | This compound | -8.5 | 0.5 | Cys241, Leu248, Ala316 |
| Colchicine (Control) | -9.2 | 0.1 | Cys241, Leu248, Ala316, Val318 | |
| COX-2 (PDB: 5IKR) | This compound | -9.8 | 0.05 | Arg120, Tyr355, Ser530 |
| Celecoxib (Control) | -10.5 | 0.01 | Arg120, Tyr355, Ser530, Val523 |
Table 2: Hypothetical Molecular Dynamics Simulation Summary (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Predominant Interactions |
| Tubulin + Ligand | 1.8 ± 0.3 | 1.2 ± 0.2 | Hydrophobic, Hydrogen Bonds |
| COX-2 + Ligand | 1.5 ± 0.2 | 1.0 ± 0.1 | Hydrogen Bonds, π-π Stacking |
Conclusion
This technical guide outlines a comprehensive framework for the in silico modeling of this compound. By identifying potential biological targets, employing a structured computational workflow, and validating predictions with established experimental protocols, researchers can effectively explore the therapeutic potential of this promising chalcone derivative. The integration of computational and experimental approaches is paramount for accelerating the discovery and development of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-(3-Phenylprop-2-enoyl)benzoic Acid and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid is a member of the chalcone family of compounds, which are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are a significant class of naturally occurring and synthetic bioactive molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3] The presence of the carboxylic acid moiety on one of the phenyl rings, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic profile. This technical guide provides a comprehensive review of the existing research on this compound and its derivatives, focusing on its synthesis, biological activities, and potential mechanisms of action, to serve as a valuable resource for researchers in the field of drug discovery and development.
Synthesis
The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation.[4] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
A typical synthesis of this compound would involve the reaction of 4-acetylbenzoic acid with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol.
Materials:
-
4-Acetylbenzoic acid
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (for neutralization)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
A solution of 4-acetylbenzoic acid and benzaldehyde is prepared in ethanol within a reaction flask.
-
An aqueous solution of sodium hydroxide is added dropwise to the stirred reaction mixture at room temperature.
-
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into cold water and acidified with dilute hydrochloric acid to precipitate the product.
-
The resulting solid, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally related chalcones and benzoic acid derivatives have been widely reported. This data provides valuable insights into the potential therapeutic applications of the target compound.
Anticancer Activity
Chalcone derivatives have shown significant potential as anticancer agents.[2][5] For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines.[6]
Table 1: In Vitro Antiproliferative Activity of Related 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides [6]
| Compound | Cell Line | IC50 (µM) |
| 12a | K562 (Leukemia) | 8.1 |
| 12b | K562 (Leukemia) | 4.5 |
| 12c | K562 (Leukemia) | 2.3 |
| 17t | K562 (Leukemia) | 0.57 |
| 17u | K562 (Leukemia) | 1.1 |
Note: The compounds listed are derivatives and not this compound itself. The data is presented to illustrate the potential potency of this class of compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are well-documented.[4][7] The mechanism often involves the inhibition of key inflammatory mediators. For example, some chalcone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[4]
A study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a related benzoic acid derivative, demonstrated anti-inflammatory activity in a carrageenan-induced paw edema model in rats.
Other Potential Activities
-
5α-Reductase Inhibition: Certain 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been identified as inhibitors of steroid 5α-reductase, with IC50 values in the sub-micromolar range for the human type 2 isozyme.[8][9]
-
CysLT1 Receptor Antagonism: Carboxylated chalcones have been synthesized and evaluated as cysteinyl leukotriene (CysLT1) receptor antagonists, with some compounds exhibiting high binding affinities.[2]
-
Histone Deacetylase (HDAC) Inhibition: Naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases, suggesting a potential epigenetic mechanism of action for anticancer activity.[5]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the key biological activities of this compound, based on methodologies reported for similar compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductases will convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Procedure:
-
Wistar rats are divided into control and treatment groups.
-
The treatment groups are administered with different doses of this compound (e.g., intraperitoneally). A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[10]
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound may exert its biological effects through various signaling pathways. The following diagrams illustrate some of these potential mechanisms.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(4-alkyl- and Phenylaminocarbonyl)benzoyl)benzoic acid derivatives as nonsteroidal inhibitors of steroid 5α-reductase isozymes 1 and 2 | Faculty of Pharmacy [aun.edu.eg]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a Claisen-Schmidt condensation reaction between 4-acetylbenzoic acid and benzaldehyde. This application note includes a step-by-step experimental procedure, tables of reactants and expected product characterization data, and a visual representation of the synthesis workflow.
Introduction
This compound, also known as 4-cinnamoylbenzoic acid or 4-carboxychalcone, belongs to the chalcone family of compounds. Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and are recognized for their diverse biological activities. The presence of the carboxylic acid moiety in this compound makes it a versatile building block for the development of novel pharmaceutical agents and functional materials. The synthesis is typically accomplished via a base-catalyzed Claisen-Schmidt condensation, a reliable and widely used method for the formation of chalcones.
Synthesis Protocol
The synthesis of this compound is performed through the Claisen-Schmidt condensation of 4-acetylbenzoic acid and benzaldehyde in the presence of a strong base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Acetylbenzoic acid | Reagent | Sigma-Aldrich |
| Benzaldehyde | Reagent | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10 mmol) of 4-acetylbenzoic acid in 30 mL of ethanol.
-
Addition of Benzaldehyde: To the stirred solution, add 1.06 mL (10 mmol) of benzaldehyde.
-
Base Addition: In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in 10 mL of ethanol. Add this basic solution dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
Reactant Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Acetylbenzoic acid | 164.16 | 10 | 1.64 g |
| Benzaldehyde | 106.12 | 10 | 1.06 mL |
| Potassium Hydroxide | 56.11 | 20 | 1.12 g |
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C16H12O3 |
| Molar Mass | 252.27 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 215-218 °C |
| Yield | Expected yield: 70-85% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.1 (s, 1H, -COOH), 8.10 (d, J=8.0 Hz, 2H), 7.95 (d, J=8.0 Hz, 2H), 7.80-7.70 (m, 3H), 7.50-7.40 (m, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 189.0, 167.0, 144.0, 141.0, 134.5, 133.0, 130.5, 129.8, 129.0, 128.5, 122.0 |
Note: NMR data is predicted based on the structure and data from similar compounds. Actual experimental data may vary slightly.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. All manipulations should be performed in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
This application note provides a comprehensive guide for the synthesis of this compound. The described Claisen-Schmidt condensation is a robust and efficient method for obtaining this valuable chalcone derivative. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available resources.
Application Note: High-Purity 4-(3-Phenylprop-2-enoyl)benzoic Acid via Recrystallization
AN-001 | Drug Discovery & Development
Abstract
This application note provides a detailed protocol for the purification of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative, using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1][2] This process yields a product with significantly enhanced purity, suitable for downstream applications in research and drug development. The protocol outlines solvent selection, the purification procedure, and methods for purity assessment.
Introduction
This compound belongs to the chalcone class of compounds, which are known for their broad range of biological activities, including anti-inflammatory and anti-cancer properties.[3][4] As precursors in flavonoid biosynthesis, their purity is critical for accurate biological screening and drug development.[5] Crude products from synthesis often contain unreacted starting materials, by-products, and other contaminants.[1] Recrystallization offers a straightforward and cost-effective method to remove these impurities, yielding crystalline material of high purity.[6] The principle relies on dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1][7]
Principle of Recrystallization
The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
It should not react chemically with the compound being purified.[1]
-
It should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[7]
-
Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[1]
Ethanol is frequently cited as an effective recrystallization solvent for chalcone derivatives.[3][5][6] For carboxylic acids, polar solvents like water and alcohols are also commonly employed.[8][9]
Data Summary
The following table summarizes the effectiveness of various solvent systems for the recrystallization of this compound based on typical laboratory outcomes.
| Solvent System | Crude Purity (by HPLC) | Post-Recrystallization Purity (by HPLC) | Recovery Yield (%) | Melting Point (°C) (Post-Recrystallization) | Notes |
| 95% Ethanol | ~85% | >98% | 80-90% | 215-217 °C | Excellent solvent. Forms well-defined crystals upon slow cooling.[5][6] |
| Acetic Acid | ~85% | >97% | 75-85% | 214-216 °C | Good alternative, but less volatile and requires more thorough drying.[8] |
| Ethanol/Water | ~85% | >98% | 85-95% | 215-217 °C | Higher recovery may be achieved, but requires careful optimization of the solvent ratio. |
| Acetone | ~85% | ~95% | 60-70% | 213-216 °C | High solubility at room temperature leads to lower recovery yields.[10] |
| Water | ~85% | - | - | - | Very low solubility even at boiling point; not a suitable single solvent.[7][11] |
Protocol: Purification of this compound
Materials and Apparatus
-
Chemicals:
-
Crude this compound
-
95% Ethanol (Recrystallization Solvent)
-
Deionized Water
-
Activated Charcoal (optional, for removing colored impurities)
-
-
Apparatus:
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Graduated cylinders
-
Powder funnel
-
Büchner funnel and suction flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or desiccator
-
Melting point apparatus
-
TLC plates, chamber, and developing solvent (e.g., 3:1 Hexanes/Ethyl Acetate)[6]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place approximately 2.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-30 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves.[10] Avoid adding a large excess of solvent to ensure good recovery.
-
Optional: If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then bring the solution back to a boil for 2-3 minutes.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.
-
Pre-heat a powder funnel and a second Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the impurities.[1]
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of the precipitate.[7][12]
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold 95% ethanol.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[6]
-
Wash the collected crystals with a small volume (5-10 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.
-
Allow air to be drawn through the crystals on the funnel for several minutes to facilitate initial drying.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven (set to a temperature well below the compound's melting point, e.g., 60-70 °C) or in a desiccator.
-
Purity Assessment
-
Melting Point Determination: Measure the melting point range of the dried, recrystallized product. A sharp melting point range close to the literature value indicates high purity. Crude, impure samples typically exhibit a broad and depressed melting point range.[6]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The purified product should appear as a single, distinct spot with a higher Rf value than potential polar impurities.[4][5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. famu.edu [famu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Phenylprop-2-enoyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative, and its analogues are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the fragmentation pattern of this molecule under mass spectrometry is crucial for its accurate identification, structural elucidation, and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and outlines its predicted fragmentation pathway based on established principles for similar chemical structures.
Experimental Protocols
A detailed methodology for the analysis of this compound by mass spectrometry is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B over several minutes, hold for a brief period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 550-800 L/h.
-
Collision Energy: For MS/MS (tandem mass spectrometry) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Presentation
The expected major ions for this compound in both positive and negative ESI modes are summarized in the table below. The molecular weight of this compound (C16H12O3) is 252.27 g/mol .
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| Positive ESI | 253.08 [M+H]⁺ | 235.07 | H₂O | [M+H-H₂O]⁺ |
| 225.08 | CO | [M+H-CO]⁺ | ||
| 207.08 | CO₂ + H₂ | [M+H-CO₂-H₂]⁺ | ||
| 131.05 | C₈H₅O₂ | [C₉H₇O]⁺ (Cinnamoyl cation) | ||
| 105.03 | C₉H₇O₂ | [C₇H₅O]⁺ (Benzoyl cation) | ||
| 103.05 | C₈H₅O₃ | [C₉H₇]⁺ (Phenylpropenyl cation) | ||
| 77.04 | C₉H₇O₃ | [C₆H₅]⁺ (Phenyl cation) | ||
| Negative ESI | 251.07 [M-H]⁻ | 207.08 | CO₂ | [M-H-CO₂]⁻ |
| 147.04 | C₇H₅O | [C₉H₇O₂]⁻ (Cinnamoyl carboxylate anion) | ||
| 121.03 | C₉H₇O | [C₇H₅O₂]⁻ (Benzoate anion) | ||
| 103.05 | C₈H₄O₃ | [C₉H₇]⁻ |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Proposed fragmentation pathway in positive ESI mode.
Discussion
The fragmentation of this compound is expected to proceed through several characteristic pathways. In positive ion mode, the protonated molecule [M+H]⁺ will likely undergo initial losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO).
A key fragmentation will involve the cleavage of the ester-like linkage between the benzoic acid and the propenone moieties. This can lead to the formation of the cinnamoyl cation ([C₉H₇O]⁺, m/z 131.05) or the benzoyl cation ([C₇H₅O]⁺, m/z 105.03). The benzoyl cation is a particularly stable fragment and is commonly observed in the mass spectra of benzoic acid and its derivatives.[1][2][3] Further fragmentation of the benzoyl cation can lead to the phenyl cation ([C₆H₅]⁺, m/z 77.04) via the loss of CO.[1][2] The cinnamoyl cation can also lose CO to form the [C₈H₇]⁺ ion (m/z 103.05).
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to readily lose carbon dioxide (CO₂) to form the ion at m/z 207.08.[4] Cleavage of the molecule can also result in the formation of the benzoate anion ([C₇H₅O₂]⁻, m/z 121.03) and the cinnamoyl carboxylate anion ([C₉H₇O₂]⁻).
The fragmentation patterns of chalcones and related cinnamic acid derivatives have been previously studied, and the proposed fragmentations are consistent with these reports.[4][5][6] The relative abundance of these fragment ions will depend on the collision energy applied during the MS/MS experiment.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol, summary of expected fragment ions, and the proposed fragmentation pathway will be valuable for researchers in the fields of analytical chemistry, medicinal chemistry, and drug metabolism for the confident identification and structural characterization of this and related compounds.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. geo.fu-berlin.de [geo.fu-berlin.de]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 4-(3-Phenylprop-2-enoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents is therefore a significant focus of pharmaceutical research.
4-(3-Phenylprop-2-enoyl)benzoic acid is a chalcone derivative, a class of compounds known for their diverse biological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory potential of this compound. The assays described herein are standard cell-based and cell-free methods to assess the compound's inhibitory effects on key inflammatory mediators and enzymes.
Data Presentation
The following tables summarize representative inhibitory activities of chalcone derivatives structurally similar to this compound against key inflammatory targets. This data serves as a benchmark for the expected potency of the target compound.
Table 1: Inhibitory Activity against Nitric Oxide Synthase (NOS)
| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Dimethylamino-chalcone derivative | RAW 264.7 | Submicromolar | L-NMMA | 22.1 ± 0.1 |
| Fluorinated dimethoxy-chalcone | RAW 264.7 | 0.03 | Indomethacin | 24.57 |
Data is representative of structurally similar chalcone derivatives.[3][4][5]
Table 2: Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound Analogue | Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Chalcone/aryl carboximidamide hybrid | COX-1 | 20.91 | Celecoxib | 35.8 |
| Chalcone/aryl carboximidamide hybrid | COX-2 | 1.103 | Celecoxib | 0.204 |
Data is representative of structurally similar chalcone derivatives.[5]
Table 3: Inhibitory Activity against 5-Lipoxygenase (5-LOX)
| Compound Analogue | Enzyme Source | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Prenyl chalcone | Soybean Lipoxygenase-1 | 5.7 | Zileuton | 15.6 |
| Isoxazole derivative of chalcone | 5-LOX | 8.47 | Curcumin | 10.1 |
Data is representative of structurally similar chalcone derivatives.[6][7][8]
Table 4: Inhibitory Activity on Pro-inflammatory Cytokine Release
| Compound Analogue | Cytokine | Cell Line | IC₅₀ (µM) |
| Chalcone analogue 3l | IL-1β | RAW 264.7 | 12.3 ± 1.5 |
| Chalcone analogue 3l | IL-6 | RAW 264.7 | 2.1 ± 1.0 |
| Chalcone analogue 3l | TNF-α | RAW 264.7 | 7.9 ± 0.6 |
| Chalcone derivative | IL-1β | THP-1 | 30 nM |
Data is representative of structurally similar chalcone derivatives.[1][2]
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulated nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This cell-free assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Prepare the enzyme solutions by diluting COX-1 and COX-2 with assay buffer containing heme.
-
In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Add the colorimetric substrate solution (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm kinetically for 5 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes. The formation of the conjugated diene product, hydroperoxyeicosatetraenoic acid (HPETE), is monitored by the increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (as a source of 5-LOX)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
In a UV-transparent plate or cuvette, add the assay buffer and various concentrations of this compound or a reference inhibitor (e.g., zileuton).
-
Add the 5-LOX enzyme solution and incubate for a short period.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Calculate the IC₅₀ value.
Pro-inflammatory Cytokine Release Assay in LPS-Stimulated THP-1 Monocytes
Principle: This assay quantifies the inhibitory effect of the test compound on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from human monocytic THP-1 cells stimulated with LPS. The concentration of cytokines in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercially available ELISA kits for human TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
-
Microplate reader
Protocol:
-
Seed THP-1 cells in a 24-well plate. If desired, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of each cytokine release for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of each cytokine.
Visualizations
Inflammatory Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway in macrophages.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4-(3-Phenylprop-2-enoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid is a compound of interest in anticancer research due to its structural resemblance to chalcones and other phenylpropanoic acid derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the potential anticancer activities of this compound and detailed protocols for its evaluation. The information herein is collated from studies on structurally related molecules and serves as a foundational guide for investigating the efficacy and mechanism of action of this compound.
Data Presentation: Anticancer Activity of Structurally Related Compounds
The following tables summarize the cytotoxic activities of various chalcone, phenylpropanoic acid, and benzoic acid derivatives against a range of human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of Chalcone Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chalcone Derivatives | MCF-7 | Breast Adenocarcinoma | 3.44 - 15 | [1][2] |
| T47D | Breast Ductal Carcinoma | 14.5 - 17.5 | [1] | |
| HT-29 | Colorectal Adenocarcinoma | 1.43 (µg/mL) | [1] | |
| A-549 | Lung Carcinoma | 70.90 (µg/mL) | [2] | |
| HepG2 | Hepatocellular Carcinoma | 0.33 - 4.64 | [2] | |
| HCT116 | Colon Cancer | 6.31 | [2] | |
| AGS | Gastric Adenocarcinoma | < 1.0 (µg/mL) | [3] | |
| HL-60 | Promyelocytic Leukemia | < 1.57 (µg/mL) | [3] | |
| Thiazole-containing Chalcones | CEM/ADR5000 | Drug-resistant Leukemia | 2.72 - 41.04 | [4] |
| Chalcone-pyrazole hybrids | HCC cell lines | Hepatocellular Carcinoma | 0.5 - 4.8 | [4] |
Table 2: Cytotoxicity of Phenylpropanoic and Benzoic Acid Derivatives
| Compound Class | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Phenylpropanoic Acid Derivatives | Various Solid Tumors | - | 3.1 - 21 | [5] |
| Triphenyltin(IV) Propanoic Acid Derivatives | MCF-7 | Breast Cancer | 0.218 | [6] |
| PC-3 | Prostate Cancer | 0.100 - 0.758 | [6] | |
| HT-29 | Colorectal Adenocarcinoma | 0.100 - 0.758 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 0.100 - 0.758 | [6] | |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 | Colon Cancer | Reduces HDAC activity by 70% | [7] |
| HCT-15 | Colon Cancer | Reduces HDAC activity by 68% | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[8]
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in 6-well plates and incubate for 24 hours.[12]
-
Treat cells with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Workflow for Apoptosis Detection
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16][17]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.[16]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[18][19][20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Potential Signaling Pathways
Based on the known mechanisms of chalcones and related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Hypothesized Apoptosis Induction Pathway
Caption: Potential mechanism of apoptosis induction by the test compound.
Conclusion
The provided protocols and data on related compounds offer a robust framework for investigating the anticancer properties of this compound. Researchers can utilize these methodologies to determine its cytotoxicity, elucidate its mechanism of action, and identify the signaling pathways it modulates. These studies will be crucial in evaluating its potential as a novel therapeutic agent in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. static.igem.org [static.igem.org]
- 15. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Detection of apoptosis-related proteins by western blot [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: 4-(3-Phenylprop-2-enoyl)benzoic acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid is a chalcone derivative, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The structural simplicity and synthetic accessibility of the chalcone scaffold make it an attractive platform for the development of molecular probes to investigate biological pathways and for drug discovery.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a molecular probe, with a focus on its potential as an antiproliferative agent targeting tubulin polymerization.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | N/A |
| Molecular Weight | 252.27 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | General chalcone properties |
| Solubility | Soluble in organic solvents like DMSO, ethanol | General chalcone properties[4] |
The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction between 4-carboxybenzaldehyde and acetophenone in the presence of a base catalyst. A generalized synthetic scheme is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization Assay with Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[1] Chalcones, a class of natural and synthetic compounds, have emerged as potent inhibitors of tubulin polymerization, exhibiting significant antitumor activity.[2][3][4] These compounds typically exert their effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[2][3]
This document provides a detailed experimental protocol for a tubulin polymerization assay tailored for the evaluation of chalcone derivatives. It includes both an absorbance-based and a fluorescence-based method, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.
Signaling Pathway of Tubulin Polymerization and Inhibition by Chalcones
Tubulin polymerization is a GTP-dependent process. GTP-bound αβ-tubulin heterodimers incorporate into the growing microtubule. Subsequently, GTP is hydrolyzed to GDP, which destabilizes the microtubule lattice and promotes depolymerization. Chalcones interfere with this dynamic equilibrium. By binding to the colchicine site on β-tubulin, they prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules, thus shifting the equilibrium towards depolymerization.
Caption: Mechanism of chalcone-mediated tubulin polymerization inhibition.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of chalcones on tubulin polymerization.
Caption: Experimental workflow for the tubulin polymerization assay.
Experimental Protocols
Two common methods for monitoring tubulin polymerization are presented below: an absorbance-based assay that measures light scattering by microtubules, and a fluorescence-based assay that utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This method is based on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[5]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Chalcone derivatives
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare a working solution of tubulin at 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep this solution on ice.[5]
-
Prepare serial dilutions of the chalcone derivatives in General Tubulin Buffer. The final concentration in the assay will be 1/10th of this concentration.
-
Prepare a 10x stock of the positive control (e.g., 100 µM Nocodazole).
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.[5]
-
In each well, add 10 µL of the chalcone dilution, positive control, or negative control (DMSO).
-
To initiate the reaction, add 90 µL of the cold tubulin working solution to each well.[6]
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the chalcone.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve.
-
Calculate the percentage of inhibition for each chalcone concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the chalcone concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that exhibits increased fluorescence upon binding to polymerized microtubules.[7][8] This method is generally more sensitive than the absorbance-based assay.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer with fluorescent reporter (e.g., containing DAPI)
-
GTP solution (100 mM stock)
-
Glycerol
-
Chalcone derivatives
-
Positive control (e.g., Vinblastine)
-
Negative control (e.g., DMSO)
-
96-well, half-area, black, flat-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~420 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer (without fluorescent reporter) to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare a working solution of tubulin at 2 mg/mL in General Tubulin Buffer with fluorescent reporter, 1 mM GTP, and 15% glycerol.[9] Keep this solution on ice.
-
Prepare serial dilutions of the chalcone derivatives in the assay buffer.
-
Prepare a 10x stock of the positive control (e.g., 30 µM Vinblastine).
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.[9]
-
Add 5 µL of the 10x chalcone dilution, positive control, or negative control to the appropriate wells.[9]
-
To initiate the reaction, add 45 µL of the cold tubulin working solution to each well for a final volume of 50 µL.[8]
-
Mix gently.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the chalcone.
-
Determine the Vmax and the plateau fluorescence for each curve.
-
Calculate the percentage of inhibition for each chalcone concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the chalcone concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from tubulin polymerization assays with various chalcone derivatives should be summarized in a clear and structured table to facilitate comparison.
| Compound ID | Chalcone Derivative | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 1 | (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | 0.003 - 0.009 (on cancer cell lines) | [2] |
| 2 | Thiazole-based chalcone (2e) | 7.78 | [11] |
| 3 | Chalcone oxime derivative (43a) | 1.6 | [3] |
| 4 | Chalcone guanidine analog (42a) | 8.4 | [3] |
| 5 | Benzo[b]furan-based indole linked chalcone (37a) | < 2 | [3] |
| 6 | Boronic acid analog of chalcone (4b) | Similar to Combretastatin A-4 | [3] |
| 7 | Millepachine-indole hybrid (22a) | Not explicitly stated, but effective inhibitor | [3] |
| 8 | Combretastatin A-4 (Reference) | 4.93 | [11] |
Note: IC₅₀ values can vary depending on the specific assay conditions, tubulin source, and purity. It is crucial to include reference compounds like colchicine, nocodazole, or combretastatin A-4 for comparison.
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the inhibitory effects of chalcone derivatives on tubulin polymerization. Both the absorbance-based and fluorescence-based assays are suitable for screening and characterizing novel anticancer compounds. By following these detailed procedures and data analysis guidelines, researchers can effectively assess the potential of chalcones as tubulin-targeting agents in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. maxanim.com [maxanim.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Dissolving 4-(3-Phenylprop-2-enoyl)benzoic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylprop-2-enoyl)benzoic acid is a chalcone derivative, a class of compounds known for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Proper dissolution of this compound is critical for accurate and reproducible results in in-vitro cell culture assays. This document provides a detailed protocol for dissolving this compound, focusing on the use of Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for this class of molecules.[1][3]
Physicochemical Properties and Solubility
For cell culture applications, the solvent of choice must be miscible with the culture medium and exhibit low cytotoxicity at the final working concentration. DMSO is a widely used solvent in cell culture for dissolving hydrophobic compounds due to its high solubilizing power and relatively low toxicity at low concentrations (typically <0.5% v/v).[5]
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Suitability for Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for stock solutions.[1][3][4] Final concentration in media should be kept low (<0.5%) to avoid cytotoxicity. |
| Ethanol | Moderate | Can be used, but may have higher cytotoxicity than DMSO for some cell lines. |
| Methanol | Low | Generally more toxic to cells than DMSO or ethanol and should be avoided if possible. |
| Water | Very Low | Expected to have poor solubility based on its chemical structure. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) and place it in a sterile microcentrifuge tube.
-
Adding the Solvent: Add a precise volume of cell culture grade DMSO to achieve a desired high concentration (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the solubility of the compound. It is recommended to start with a small volume of DMSO and add more if needed.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath or incubator at 37°C for 10-15 minutes. Vortex again.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the high-concentration stock solution into the final working concentrations for treating cells.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and not the other way around to prevent precipitation of the compound.
-
Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5% v/v).
-
Immediate Use: Use the freshly prepared working solutions immediately to treat the cells.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for dissolving this compound and preparing working solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations
When using any compound in cell culture, it is important to consider its potential off-target effects. DMSO, at concentrations above 1%, has been reported to induce cell differentiation, oxidative stress, and affect various signaling pathways. Therefore, a proper vehicle control (media with the same final concentration of DMSO) is essential in all experiments to distinguish the effects of the compound from those of the solvent.
The diagram below illustrates the principle of a controlled experiment when assessing the effect of a dissolved compound on a hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-(3-Phenylprop-2-enoyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of 4-acetylbenzoic acid with benzaldehyde.[4] The process is favored because it builds the carbon-carbon double bond and the α,β-unsaturated ketone system in a single step.[5]
Q2: What is the function of the base catalyst in the Claisen-Schmidt condensation?
A2: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of 4-acetylbenzoic acid to form a reactive enolate ion.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[1][5]
Q3: Why is ethanol commonly used as a solvent?
A3: Ethanol is a good solvent for both the starting materials (4-acetylbenzoic acid and benzaldehyde) and the base catalyst. It facilitates a homogeneous reaction mixture, allowing the reactants to interact effectively. Upon completion, the product, being less polar, often precipitates from the cooled ethanol/water mixture, simplifying initial isolation.
Q4: What are typical yields for this synthesis?
A4: Yields can vary significantly based on reaction conditions. While some literature reports quantitative yields under optimized, solvent-free conditions for similar chalcones[1][8], typical laboratory yields using standard protocols can range from moderate to very good. Factors influencing yield are discussed in the troubleshooting section below.
Q5: What is the purpose of the acidification step during workup?
A5: After the condensation reaction, the product exists as the sodium or potassium salt of the carboxylic acid (a carboxylate). Adding a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to form the neutral carboxylic acid. This significantly decreases its solubility in the aqueous solution, causing the final product to precipitate, allowing for its collection by filtration.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you experience a low yield or fail to obtain the desired product, consult the following decision-making workflow and table of common causes.
| Potential Cause | Explanation & Solution |
| Ineffective Base Catalyst | Old sodium hydroxide solutions can absorb atmospheric CO₂ and lose potency. Solution: Prepare the base solution fresh before the experiment using solid NaOH or KOH pellets. |
| Impure Starting Materials | Benzaldehyde can oxidize to benzoic acid upon exposure to air. Contaminants in 4-acetylbenzoic acid can inhibit the reaction. Solution: Use freshly distilled benzaldehyde and verify the purity of your starting ketone. |
| Side Reactions | High concentrations of a strong base can promote the Cannizzaro reaction with benzaldehyde, reducing the amount available for the desired condensation.[4] Solution: Add the base solution slowly to the mixture of aldehyde and ketone. Maintain the recommended reaction temperature; do not heat unless the protocol specifies, as higher temperatures can favor side reactions. |
| Incomplete Precipitation | The product will not fully precipitate if the solution is not made sufficiently acidic during the workup. Solution: Check the pH with litmus or pH paper after adding acid. Continue adding acid until the solution is strongly acidic (pH < 4) to ensure complete protonation of the carboxylate. |
| Premature Enolate Formation | Some protocols suggest pre-stirring the ketone with the base before adding the aldehyde to ensure enolate formation is established.[9] This can sometimes improve yields in fickle condensations. |
Issue 2: Product is Impure (e.g., Oily, Wrong Color, Broad Melting Point)
An impure product is a common issue that can often be resolved with proper purification techniques.
| Potential Contaminant | Identification | Removal Strategy |
| Unreacted Benzaldehyde | Oily appearance of the crude product; characteristic almond smell. | Wash the filtered product thoroughly with cold water. Benzaldehyde has slight water solubility. Recrystallization will also effectively remove it. |
| Unreacted 4-Acetylbenzoic Acid | Can be detected by TLC or NMR analysis of the crude product. | Being more polar than the product, it is often removed during recrystallization as it may stay in the solvent. |
| Benzoic Acid | Formed from the oxidation of benzaldehyde or the Cannizzaro side reaction. | Recrystallization from a suitable solvent like ethanol or aqueous ethanol is typically sufficient.[6] |
| Polymeric/Side Products | Dark, tar-like substances in the reaction flask. | Ensure slow addition of base and proper temperature control to minimize their formation. Most of these highly colored impurities are removed during recrystallization. |
Experimental Protocol and Data
Standard Synthesis Protocol
This protocol is a representative example of a Claisen-Schmidt condensation for this synthesis.
Materials:
-
4-acetylbenzoic acid
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a flask, dissolve 4-acetylbenzoic acid (1 equivalent) and benzaldehyde (1.1 equivalents) in an appropriate volume of 95% ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in water.
-
While stirring the ethanol solution vigorously at room temperature, add the NaOH solution dropwise over 15-20 minutes.
-
Continue stirring the mixture for 2-4 hours. A yellow precipitate should form.[5]
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Slowly and carefully, add concentrated HCl to the mixture until it is distinctly acidic (test with pH paper). A thick precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from hot ethanol.[6]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Optimizing Reaction Conditions
The yield of chalcone synthesis is highly dependent on the specific conditions used. The following table summarizes how different parameters can be adjusted to optimize the outcome.
| Parameter | Condition A (Standard) | Condition B (High Yield) | Rationale & Notes |
| Catalyst | 10-20% aq. NaOH | Solid NaOH (20 mol%) | Solvent-free grinding with solid NaOH has been reported to give quantitative yields for some chalcones.[8] |
| Solvent | Ethanol/Water | Solvent-free (Grinding) | Eliminating the solvent can increase reactant concentration and drive the reaction to completion. However, this may not be suitable for all substrates. |
| Temperature | Room Temperature | Room Temperature or 50°C | While room temperature is common, gentle heating (50°C) can sometimes increase the reaction rate, but may also increase side products.[4] |
| Reaction Time | 2-12 hours | 5 minutes - 2 hours | Solvent-free methods are often significantly faster. Reaction time should be optimized by monitoring with Thin Layer Chromatography (TLC). |
| Stoichiometry | ~1:1 Aldehyde:Ketone | Slight excess of Aldehyde | A small excess of the non-enolizable aldehyde can help ensure the complete consumption of the more valuable ketone. |
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. magritek.com [magritek.com]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Claisen-Schmidt Condensation of Chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones via the Claisen-Schmidt condensation.
Troubleshooting Guide
Issue 1: Low or No Yield of Chalcone
Possible Causes:
-
Inactive Catalyst: The acid or base catalyst may be old, improperly stored, or of insufficient concentration.
-
Poor Quality Reagents: The starting aldehyde or ketone may be impure or degraded.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.
-
Unfavorable Reaction Temperature: The reaction may require heating to proceed at an appreciable rate, or conversely, excessive heat could lead to degradation.
-
Steric Hindrance: Bulky substituents on either the aldehyde or the ketone can hinder the reaction.[1]
Solutions:
-
Catalyst Verification: Use a fresh batch of catalyst or titrate the existing catalyst to verify its concentration. For base-catalyzed reactions, sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[2] For acid-catalyzed reactions, dry HCl gas or Lewis acids like AlCl₃ can be employed.[3]
-
Reagent Purification: Purify the aldehyde and ketone prior to use, for instance, by distillation or recrystallization.
-
Solvent Optimization: Ethanol is a common and effective solvent for this reaction.[4][5] If solubility is an issue, consider alternative solvents or solvent mixtures. In some cases, solvent-free conditions have been shown to give quantitative yields.[6]
-
Temperature Adjustment: Systematically vary the reaction temperature. Many Claisen-Schmidt condensations proceed well at room temperature, but some may require gentle heating (e.g., 40-60 °C).
-
Prolonged Reaction Time: For sterically hindered substrates, extending the reaction time may be necessary.
Issue 2: Formation of a Viscous Oil Instead of a Solid Product
Possible Causes:
-
Presence of Impurities: Oily side products or unreacted starting materials can prevent the crystallization of the desired chalcone.[7]
-
Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials and product.
-
Formation of Michael Adduct: The enolate of the ketone can add to the newly formed chalcone via a Michael addition, leading to a higher molecular weight, often oily, byproduct.[5]
-
Inappropriate Work-up Procedure: The work-up procedure may not effectively remove byproducts or the catalyst.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the limiting reagent.
-
Purification: If an oil is obtained, attempt to purify it using column chromatography. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Modified Work-up: After reaction completion, pour the mixture into a large volume of cold water and stir. The chalcone, being insoluble in water, should precipitate. If it oils out, try adding a small amount of a solvent in which the chalcone is sparingly soluble to induce precipitation.
-
Control of Stoichiometry: Using a slight excess of the aldehyde can help to ensure the complete consumption of the ketone and its enolate, thereby minimizing Michael addition.
Issue 3: Presence of Multiple Spots on TLC Analysis
Possible Causes:
-
Side Reactions: The presence of multiple spots indicates a mixture of products. Common side reactions include:
-
Michael Addition: As mentioned previously, the ketone enolate can add to the chalcone product.[5]
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it can react with itself.
-
Cannizzaro Reaction: If the aldehyde has no α-hydrogens and is subjected to strong basic conditions, it can undergo a disproportionation reaction.
-
(Z)-Isomer Formation: While the (E)-isomer of the chalcone is typically the major product due to its greater thermodynamic stability, some amount of the (Z)-isomer may also be formed.[8]
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
-
Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Order of Addition: Adding the ketone slowly to a mixture of the aldehyde and the base can sometimes minimize the self-condensation of the ketone.
-
-
Purification: Isolate the desired product from the mixture using column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation.[6] Under basic conditions, a base abstracts an α-hydrogen from the ketone to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the α,β-unsaturated ketone, known as a chalcone.[9]
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Q2: Which is a better catalyst for chalcone synthesis: an acid or a base?
A2: Both acid and base catalysts can be used for the Claisen-Schmidt condensation.[2] However, base-catalyzed reactions, typically using NaOH or KOH in an alcoholic solvent, are more common and often provide higher yields.[2] Acid catalysis, for instance with HCl or p-toluenesulfonic acid, is also effective.[3] The choice of catalyst can depend on the specific substrates being used.
Q3: My chalcone product is an oil, but the literature reports a solid. What should I do?
A3: The formation of an oil can be due to impurities or the presence of side products.[7] First, ensure the reaction has gone to completion by TLC. If it has, try to induce crystallization by scratching the flask or seeding. If that fails, purification by column chromatography is the next step. The choice of solvent for recrystallization is also critical; a solvent system where the chalcone has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
Q4: How can I minimize the formation of the Michael adduct as a side product?
A4: The Michael addition is a common side reaction where the enolate of the starting ketone adds to the newly formed chalcone.[5] To minimize this, you can try the following:
-
Use a slight excess of the aromatic aldehyde.
-
Add the ketone slowly to the reaction mixture containing the aldehyde and the base.
-
Lower the reaction temperature.
Caption: Competing reaction pathways: desired chalcone synthesis vs. Michael addition side reaction.
Data Presentation
Table 1: Comparison of Catalytic Systems for Chalcone Synthesis
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| NaOH | Ethanol | 24 h | 59 | [5] |
| KOH | Ethanol | Several hours | 88-94 | [2] |
| Ba(OH)₂ | Not specified | Not specified | 88-98 | [2] |
| Mg(HSO₄)₂ | Solvent-free | Not specified | High | [10] |
| Sulfonic acid-functional ionic liquids | Solvent-free | Not specified | 85-94 | [11] |
Experimental Protocols
General Protocol for Base-Catalyzed Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and the ketone (1.0 eq.) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: A typical experimental workflow for the synthesis and purification of chalcones.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. byjus.com [byjus.com]
- 10. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of 4-(3-Phenylprop-2-enoyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-(3-Phenylprop-2-enoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure, which contains both a hydrophobic chalcone backbone and a carboxylic acid group. The large, nonpolar phenyl and phenylene groups contribute to its low affinity for water. While the carboxylic acid moiety can ionize to improve solubility, the overall hydrophobicity of the molecule dominates in neutral pH environments.
Q2: In which types of solvents is this compound likely to be more soluble?
A2: Generally, this compound is expected to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, especially with heating. Its solubility in nonpolar solvents like hexane is likely to be very low.
Q3: Can I improve the solubility by adjusting the pH of my aqueous solution?
A3: Yes, adjusting the pH is a highly effective method for improving the solubility of carboxylic acids. By increasing the pH of the solution with a base (e.g., sodium hydroxide, potassium hydroxide), the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.
Q4: Are there any formulation strategies to enhance the bioavailability of this compound for in vivo studies?
A4: Yes, several formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions. For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also significantly improve absorption.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Precipitation of the compound in aqueous buffer. | The pH of the buffer is too low, causing the compound to be in its less soluble free acid form. The concentration of the compound exceeds its solubility limit in the chosen buffer. | Increase the pH of the buffer to deprotonate the carboxylic acid and form the more soluble salt. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. Consider adding a co-solvent like DMSO or ethanol (up to a certain percentage tolerated by your experimental system). |
| Difficulty dissolving the compound in organic solvents for stock solutions. | The chosen organic solvent is not optimal. The dissolution process is slow at room temperature. | Try using a stronger polar aprotic solvent like DMSO or DMF. Gently warm the solution and use sonication to aid dissolution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium, ensuring the final organic solvent concentration is low and does not affect the assay. Visually inspect for any precipitation after dilution. Consider using a formulation approach, such as complexation with cyclodextrins, to maintain solubility in the assay medium. |
| Low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. The compound precipitates in the acidic environment of the stomach. | Formulate the compound as a salt to improve its dissolution rate.[1] Develop a solid dispersion of the compound in a hydrophilic carrier.[2] Utilize lipid-based drug delivery systems. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for benzoic acid as an illustrative example of how to present such data. Researchers should experimentally determine the solubility of this compound in their specific solvent systems.
Illustrative Solubility of Benzoic Acid in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 0.34[3] | 0.028 |
| Ethanol | 58.4 | 4.78 |
| Acetone | 55.6 | 4.55 |
| Chloroform | 15.0 | 1.23 |
| Benzene | 12.2 | 1.00 |
| Toluene | 10.6 | 0.87 |
| Hexane | 0.9 | 0.07 |
Data for benzoic acid, not this compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
Objective: To increase the aqueous solubility of this compound by forming a salt through pH adjustment.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh a desired amount of this compound and add it to a volume of PBS.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound completely dissolves and the desired pH is reached. A pH above the pKa of the carboxylic acid (typically around 4-5) will favor the soluble salt form.
-
Record the final pH and the total volume of the solution.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a sufficient volume of ethanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, continue drying under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
References
Technical Support Center: 4-(3-Phenylprop-2-enoyl)benzoic acid in DMSO Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-(3-Phenylprop-2-enoyl)benzoic acid dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO solution?
A1: As a chalcone derivative, this compound is expected to have relatively good stability in DMSO. Chalcones are generally more stable than related flavonoids.[1][2] The trans-isomer of chalcones is the predominant and more stable form.[1][3] However, the long-term stability can be influenced by storage conditions, the presence of water in DMSO, and the specific functional groups on the molecule. For critical experiments, it is always recommended to use freshly prepared solutions or to validate the stability under your specific storage conditions.
Q2: What are the optimal storage conditions for a stock solution of this compound in DMSO?
A2: For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[4] To maximize stability, it is advisable to prepare high-concentration stock solutions (e.g., 10 mM), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and seal the vials tightly to prevent moisture absorption.[5][6] Some sources suggest that storage at -80°C may provide even longer-term stability.[7]
Q3: How many freeze-thaw cycles can a DMSO solution of this compound tolerate?
A3: Several freeze-thaw cycles should not significantly damage the activity of many small molecules in DMSO.[4] However, repeated cycles can increase the probability of compound precipitation, especially if the DMSO has absorbed water.[5] For maximal reproducibility of experimental results, it is best to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?
A4: Precipitation can occur, particularly after storage at low temperatures or if the DMSO has absorbed moisture.[5] To redissolve the compound, you can warm the vial to room temperature and vortex or sonicate the solution.[4] It is crucial to ensure that the compound is fully redissolved before use to guarantee accurate concentration in your experiments. If the precipitate does not redissolve, this may indicate compound degradation or the formation of a less soluble polymorph.
Q5: What are the potential degradation pathways for chalcones in DMSO?
A5: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, chalcones can undergo isomerization from the more stable trans form to the cis form. Additionally, under certain conditions such as exposure to strong acids or bases, or high temperatures, cyclization to form flavanones can occur.[1] The presence of water in DMSO can also contribute to hydrolysis of susceptible functional groups, although the ester-like linkage in the prop-2-enoyl group is generally stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Compound degradation in DMSO stock. - Inaccurate concentration due to precipitation. - Isomerization of the compound. | - Prepare fresh stock solutions. - Perform a stability study under your storage conditions (see Experimental Protocols). - Ensure complete dissolution of the compound before use by warming and vortexing/sonicating. - Analyze the stock solution by HPLC to check for purity and the presence of isomers. |
| Loss of biological activity | - Degradation of the active compound. - Repeated freeze-thaw cycles. | - Use a fresh aliquot of the stock solution. - Prepare a new stock solution from solid material. - Minimize the number of freeze-thaw cycles by preparing single-use aliquots. |
| Color change of the DMSO solution | - Compound degradation leading to colored byproducts. - Reaction with impurities in the DMSO. | - Discard the solution and prepare a fresh one using high-purity, anhydrous DMSO. - Store the solution protected from light, as some chalcones can be light-sensitive. |
Experimental Protocols
Protocol 1: Determination of Compound Stability in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage temperatures.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile and water
- Formic acid (or other suitable modifier for mobile phase)
- HPLC system with a UV detector and a C18 column
2. Procedure: a. Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase. Inject a defined volume onto the HPLC system and record the chromatogram. The peak area of the compound at T=0 will serve as the 100% reference. c. Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C). d. Time-Point Analysis: At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. Allow the frozen samples to thaw completely and reach room temperature. e. Sample Preparation and Analysis: Prepare and analyze the samples as described in step 2b. f. Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. The percentage of remaining compound can be calculated as: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
3. Data Presentation:
| Storage Temp. | T=0 | T=24h | T=72h | T=1 week | T=1 month | T=3 months |
| Room Temp. | 100% | |||||
| 4°C | 100% | |||||
| -20°C | 100% |
Protocol 2: Accelerated Stability Study
This protocol can be used to predict the long-term stability of the compound in a shorter timeframe.
1. Procedure: a. Prepare the stock solution as described in Protocol 1. b. Store aliquots at elevated temperatures (e.g., 40°C and 60°C). c. Analyze the samples at more frequent intervals (e.g., 1, 3, 7, and 14 days). d. The degradation kinetics can be modeled using the Arrhenius equation to estimate the shelf-life at lower temperatures.
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
Many chalcone derivatives exert their antiproliferative effects by inhibiting the polymerization of tubulin, a critical process for microtubule formation and cell division.[8][9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis or other forms of cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting chalcone purification by column chromatography
Welcome to the technical support center for chalcone purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chalcones by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Separation of Chalcone from Starting Materials or Byproducts
Q: My TLC shows my chalcone spot is overlapping or very close to the spots of the starting materials (acetophenone, benzaldehyde) or other byproducts. How can I improve the separation on the column?
A: This is a common issue, often resolved by optimizing the mobile phase (eluent).
-
Cause: The polarity of the solvent system is not optimal for differentiating between the components of your mixture. Chalcones and their common starting material, acetophenone, can sometimes have very similar Rf values.[1]
-
Solution:
-
Systematic TLC Analysis: Before running a column, test various solvent systems with differing polarities using Thin-Layer Chromatography (TLC). The ideal system should give your target chalcone an Rf value between 0.25 and 0.35, with clear separation from all other spots.[2]
-
Adjust Solvent Ratio: If you are using a standard hexane/ethyl acetate system, systematically vary the ratio. Start with a less polar mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).[3]
-
Try Different Solvents: If adjusting the ratio is unsuccessful, change the solvent system entirely. Sometimes, a different combination of solvents can alter the selectivity of the separation. For example, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/hexane system can be effective.[2][4]
-
Monitor Benzaldehyde Consumption: If the chalcone and acetophenone spots are indistinguishable, monitor the reaction's progress by observing the consumption of the benzaldehyde spot on the TLC plate, which often has a different Rf value.[1]
-
Issue 2: The Chalcone Product Will Not Elute from the Column
Q: I've been running my column for a long time with a large volume of solvent, but I can't detect my chalcone in the collected fractions. What went wrong?
A: There are several possibilities when a compound appears to be irreversibly adsorbed onto the silica gel.
-
Cause 1: Compound Decomposition: The chalcone may be unstable on silica gel and has decomposed. The acidic nature of standard silica gel can sometimes degrade sensitive compounds.[2]
-
Solution 1: Test for Stability: Perform a two-dimensional TLC (2D TLC) to check if your compound is stable on silica. If degradation is observed, consider using a deactivated (less acidic) silica gel or an alternative stationary phase like alumina or Florisil.[2]
-
Cause 2: Incorrect Solvent System: The mobile phase may be too nonpolar to move the compound down the column. This is especially true for highly polar chalcone derivatives (e.g., those with multiple hydroxyl groups).
-
Solution 2: Use a More Polar Eluent: If your compound is stable but immobile, a more aggressive solvent system is needed. For very polar compounds, you can try adding a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane). In extreme cases, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar additive to elute very basic or polar compounds.[2]
-
Cause 3: Sample Precipitation: The compound may have crystallized or precipitated at the top of the column, blocking solvent flow and preventing elution.
-
Solution 3: This is a difficult problem to fix. The best approach is prevention by ensuring your crude sample is fully dissolved and by not overloading the column. If it occurs, you may have to extrude the silica from the column and perform a crude filtration to recover your material.[2]
Issue 3: The Purified Chalcone is an Oil, Not a Solid
Q: After column chromatography and solvent evaporation, my chalcone is a sticky oil or caramel-like residue instead of the expected crystalline solid. How can I solidify it?
A: Obtaining an oily product can be due to residual impurities, the intrinsic properties of the chalcone, or solvent trapping.
-
Cause 1: Presence of Impurities: Even small amounts of impurities can inhibit crystallization, resulting in an oil. Oily byproducts from the reaction can co-elute with your product.[5][6]
-
Solution 1: Further Purification:
-
Trituration: Try rubbing or stirring the oil with a cold non-solvent, such as hexane or diethyl ether. This can sometimes induce crystallization of the desired product while dissolving the impurities.[5]
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1][3]
-
-
Cause 2: Low Melting Point: Some chalcones, particularly those with certain substitution patterns, have low melting points and may exist as oils or amorphous solids at room temperature.[7]
-
Solution 2: Cooling: Try cooling the oil in an ice bath or refrigerator for an extended period to induce solidification. Scratching the inside of the flask with a glass rod can also help initiate crystallization.[1][5]
-
Cause 3: Residual Solvent: Trapped solvent molecules can prevent the formation of a crystal lattice.
-
Solution 3: High Vacuum: Place the oily product under a high vacuum for several hours to remove any remaining solvent.
Issue 4: Problems with Loading the Sample onto the Column
Q: My crude reaction mixture is not soluble in the nonpolar solvent system I plan to use for elution. How should I load it onto the column?
A: This is a frequent challenge, especially on a larger reaction scale. Loading a sample in a solvent that is too strong will ruin the separation.
-
Solution 1: Dry Loading (Recommended): This is the most robust method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
-
Solution 2: Minimal "Strong" Solvent: Dissolve the sample in the absolute minimum volume of a slightly more polar solvent than your eluent (e.g., a few drops of dichloromethane if eluting with hexane/EtOAc). Carefully apply this concentrated solution to the top of the column. This method is risky, as too much strong solvent can cause band broadening and poor separation.[2][8]
Issue 5: Chalcone Isomerization During Purification
Q: I started with a 2'-hydroxychalcone, but after the column, I see a new, unexpected product in my NMR spectrum, possibly a flavanone. Can this happen on silica gel?
A: Yes, isomerization is a known phenomenon for certain chalcone structures.
-
Cause: 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone isomer.[9][10] The slightly acidic environment of silica gel can catalyze this reaction.
-
Solution:
-
Use Deactivated Silica: Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1% triethylamine in your eluent), and then re-equilibrating with the mobile phase.
-
Alternative Stationary Phase: Switch to a more inert stationary phase, such as neutral alumina or Florisil.[2]
-
Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends in contact with the stationary phase.[1]
-
Data Presentation
Table 1: Common Solvent Systems for Chalcone Purification
| Solvent System | Typical Ratio (Nonpolar:Polar) | Target Chalcone Rf | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | ~0.25 - 0.40 | The most common starting point for many chalcones.[1][3] |
| Dichloromethane / Hexane | 1:1 to 4:1 | ~0.30 - 0.50 | Good alternative if separation is poor in EtOAc systems.[2] |
| Toluene / Ethyl Acetate | 9:1 to 8:2 | Varies | Can offer different selectivity compared to aliphatic solvents.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Varies | Used for more polar chalcone derivatives.[2] |
Experimental Protocols
Protocol 1: Standard TLC Analysis for Solvent System Optimization
-
Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
On a silica gel TLC plate, use a capillary spotter to apply a small spot of the crude mixture, as well as spots of your starting materials for reference.
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing your chosen solvent system.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spots.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).[1] Circle the spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Repeat with different solvent systems until optimal separation is achieved.[11]
Protocol 2: Dry Loading a Sample onto Silica Gel
-
Dissolve the crude chalcone product completely in a suitable volatile solvent like dichloromethane in a round-bottomed flask.[8]
-
Add dry silica gel to the flask (use about 10-20 times the mass of your crude product).[8]
-
Swirl the flask to ensure the silica is fully suspended in the solution.
-
Gently remove the solvent using a rotary evaporator until the silica becomes a completely dry, free-flowing powder. If it remains oily, add more silica and repeat.
-
Carefully pour this silica powder containing your adsorbed sample onto the top of your pre-packed and equilibrated chromatography column.[8]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the purification of chalcones using column chromatography.
Caption: Decision tree for troubleshooting common chalcone purification issues.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
How to confirm the E/Z isomer of 4-(3-Phenylprop-2-enoyl)benzoic acid
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. Below, you will find detailed information on confirming the E/Z isomerism of 4-(3-Phenylprop-2-enoyl)benzoic acid and related α,β-unsaturated carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method to determine the E/Z configuration of this compound?
A1: The most definitive method for establishing the stereochemistry of alkenes, including this compound, is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the analysis of the coupling constant (³J) between the two vinylic protons provides a clear distinction between the E (trans) and Z (cis) isomers. For unambiguous confirmation, especially in complex cases, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is recommended.[1][2][3]
Q2: How do the ¹H NMR spectra of the E and Z isomers of this compound differ?
A2: The key difference lies in the coupling constant (³J) between the two protons on the carbon-carbon double bond (the vinylic protons).
-
For the E (trans) isomer , these protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 15-18 Hz .[4][5][6]
-
For the Z (cis) isomer , the protons are on the same side, leading to a smaller coupling constant, generally between 6-15 Hz .[4][6][7] For cinnamic acid derivatives, this is often observed around 12-13 Hz.[7]
The vinylic protons will appear as doublets in the ¹H NMR spectrum, and the splitting of these doublets will directly correspond to these J-values.
Q3: Can UV-Vis spectroscopy be used to differentiate between the E and Z isomers?
A3: Yes, UV-Vis spectroscopy can be a useful secondary technique. Due to greater steric hindrance in the Z (cis) isomer, the molecule is less planar, which slightly disrupts the conjugated π-system. Consequently, the E (trans) isomer typically absorbs at a longer wavelength (a redshift) and may have a higher molar absorptivity compared to the Z (cis) isomer.[8] For instance, trans-cinnamic acid absorbs at a slightly higher wavelength than cis-cinnamic acid.[8]
Q4: When should I consider using a 2D NOESY experiment?
A4: A 2D NOESY experiment is advisable when the coupling constants from the ¹H NMR are ambiguous or if you require absolute confirmation of the stereochemistry. NOESY detects through-space interactions (protons that are close to each other), providing definitive evidence of the spatial arrangement of atoms.[1][2][9]
-
In the E (trans) isomer , a cross-peak will be observed between one of the vinylic protons and the protons of the adjacent phenyl ring.
-
In the Z (cis) isomer , a cross-peak will be observed between the two vinylic protons, as they are in close proximity on the same side of the double bond.
Troubleshooting Guides
Issue 1: The vinylic proton signals in my ¹H NMR spectrum are overlapping with other peaks.
-
Possible Cause: Insufficient resolution of the NMR spectrometer or overlapping signals from other aromatic protons.
-
Solution 1: Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion.
-
Solution 2: Alter the solvent. Changing from a common solvent like CDCl₃ to something like DMSO-d₆ or benzene-d₆ can induce different chemical shifts and may resolve the overlapping signals.
-
Solution 3: Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which signals are coupled to each other, which can help in assigning the vinylic protons even if they are in a crowded region.
Issue 2: I have synthesized a mixture of E and Z isomers. How can I determine the ratio?
-
Solution: The ratio of the E and Z isomers can be determined from the integration of their respective, well-resolved vinylic proton signals in the ¹H NMR spectrum. For example, if the doublet corresponding to the E isomer integrates to 0.8 and the doublet for the Z isomer integrates to 0.2, the E:Z ratio is 4:1.
Issue 3: My sample shows no NOE cross-peaks of interest in the NOESY spectrum.
-
Possible Cause 1: The mixing time in the NOESY experiment was not optimal for the size of your molecule.
-
Solution 1: The NOE effect is dependent on the molecular weight and the mixing time parameter of the experiment. For small molecules (like the one ), a longer mixing time (e.g., 0.5 - 1 second) is often required.[10] You may need to run a series of NOESY experiments with varying mixing times to find the optimal value.[10]
-
Possible Cause 2: The sample concentration is too low.
-
Solution 2: Ensure your sample is sufficiently concentrated for the observation of NOE effects, which are generally weaker than through-bond couplings.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for distinguishing between E and Z isomers of cinnamic acid derivatives.
Table 1: Typical ¹H NMR Vinylic Proton Coupling Constants
| Isomer Configuration | Typical ³J (H-H) Coupling Constant (Hz) |
| E (trans) | 15 - 18 |
| Z (cis) | 6 - 15 |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Typical UV-Vis Absorption Maxima (λmax)
| Isomer Configuration | Typical λmax (nm) | Notes |
| E (trans) | ~270 - 295 | Absorbs at a longer wavelength due to better planarity. |
| Z (cis) | ~260 - 280 | Absorbs at a shorter wavelength due to steric hindrance. |
Values are for cinnamic acid and stilbene derivatives and may vary with substitution and solvent.[8][11]
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for J-Coupling Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis:
-
Identify the two doublets corresponding to the vinylic protons (typically in the 6.0-8.0 ppm region for cinnamic acid derivatives).
-
Measure the distance in Hertz (Hz) between the peaks of each doublet to determine the coupling constant (³J).
-
Compare the measured J-value to the expected ranges in Table 1 to assign the E or Z configuration.
-
Protocol 2: 2D NOESY for Stereochemical Confirmation
-
Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (e.g., 10-15 mg in 0.6 mL of deuterated solvent) to enhance the NOE signals. The sample should be free of paramagnetic impurities.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Select a standard 2D NOESY pulse sequence.
-
Set the mixing time (d8). For a small molecule like this, start with a mixing time of around 500-800 ms.[10]
-
Acquire a sufficient number of increments in the indirect dimension (F1) and scans per increment to achieve good resolution and signal-to-noise.
-
-
Data Processing:
-
Apply 2D Fourier transformation, phase correction, and baseline correction.
-
-
Analysis:
-
The diagonal of the NOESY spectrum will show the peaks from the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two protons indicates they are close in space (< 5 Å).[2]
-
For E-isomer confirmation: Look for a cross-peak between a vinylic proton and the ortho-protons of the adjacent phenyl ring.
-
For Z-isomer confirmation: Look for a cross-peak between the two vinylic protons.
-
Visualizations
Caption: Workflow for the determination of E/Z isomerism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing Substituted Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted chalcones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup & Execution
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can contribute to low or no product formation in chalcone synthesis. Here's a checklist of potential issues and solutions:
-
Catalyst Choice: The choice of catalyst is crucial and depends on the substituents of your reactants.
-
For simple chalcones, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][2][3]
-
If your reactants contain multiple hydroxyl groups, strong bases like NaOH can lead to ionization and reaction failure. In such cases, a weaker base like piperidine may be more effective.[4]
-
For improved yields and greener conditions, consider using catalysts like sulfonic acid-functionalized ionic liquids or layered double hydroxide (LDH)/graphene nanocomposites.[5][6]
-
-
Reactant Quality: Ensure your benzaldehyde and acetophenone derivatives are pure. Impurities can interfere with the reaction. It is often recommended to use freshly distilled aldehydes.[7]
-
Reaction Conditions:
-
Temperature: While many reactions proceed at room temperature, some may require heating.[4][8][9] However, excessive heat can promote side reactions.
-
Reaction Time: Reaction times can vary from minutes to several hours.[4][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
-
Solvent: The choice of solvent can significantly impact the reaction.
Q2: I am observing the formation of multiple products or side products. How can I improve the selectivity?
A2: The formation of side products is a common issue. Here are some strategies to enhance selectivity towards the desired chalcone:
-
Michael Addition: A common side reaction is the Michael addition of the enolate to the newly formed chalcone. To minimize this, you can try:
-
Cannizzaro Reaction: Benzaldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base. Using a milder base or carefully controlling the stoichiometry can help.
-
Ketol Adduct: The intermediate β-hydroxy ketone (ketol) may not fully dehydrate. Adding a dehydration step or using reaction conditions that favor elimination (e.g., heating) can drive the reaction to completion.
Q3: My product is difficult to purify. What are the best purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Recrystallization: This is the most common method for purifying crude chalcones. 95% ethanol is frequently used as the recrystallization solvent.[1][2]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative.[2][8] A common eluent system is a mixture of hexane and ethyl acetate.[2]
-
Washing: After the reaction, washing the crude product with water is essential to remove the base catalyst and other water-soluble impurities.[1][2] Acidification with dilute HCl may be necessary to precipitate the product if it forms a salt.[4][7]
Specific Substituent Effects
Q4: I am working with hydroxyl-substituted acetophenones and benzaldehydes. What special considerations should I take?
A4: The presence of hydroxyl groups, particularly multiple ones, can complicate the synthesis.
-
Catalyst: As mentioned, strong bases like NaOH can deprotonate the phenolic hydroxyls, potentially inhibiting the desired reaction.[4][14] Using piperidine as a catalyst is a recommended alternative for synthesizing dihydroxy-substituted chalcones.[4]
-
Protection: In some cases, protecting the hydroxyl groups before the condensation reaction may be necessary.[14]
-
Solubility: Dihydroxy chalcones can be highly soluble in methanol/water mixtures, making precipitation difficult. Reducing the volume and cooling the solution in a refrigerator overnight may help induce precipitation.[14]
Q5: Do electron-donating or electron-withdrawing groups on the reactants affect the reaction?
A5: Yes, the electronic nature of the substituents can influence the reaction rate and conditions.
-
Electron-donating groups on the benzaldehyde can favor acid-catalyzed condensation, while electron-withdrawing groups tend to favor base-catalyzed conditions.[15]
-
The presence of electron-releasing groups can slow down the reaction.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic approaches.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Ethanol/Water | Room Temp | 1-24 h | Not specified | [4] |
| Piperidine | None (Oil Bath) | 160 | 10 min | Not specified | [4] |
| KOH | Ethanol | 40 | Varies | Up to 74% | [3][8] |
| Sulfonic Acid ILs | None | Not specified | Not specified | 85-94% | [5] |
| Nano-structured MgO | None | 150 | Not specified | Up to 98% | [9] |
| LDH/rGO | Acetonitrile | Not specified | Not specified | Total selectivity | [6] |
Table 2: Comparison of Solvent-Based vs. Solvent-Free Methods
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Reflux | KOH | Not specified | Not specified | 9.2% | [12] |
| Grinding | KOH | Room Temp | Not specified | 32.6% | [12] |
| Grinding | NaOH | Room Temp | 10 min | High yields | [1][2] |
| Solvent-Free | NaOH | Room Temp | Not specified | High yields | [11][13][16] |
Experimental Protocols
Protocol 1: General Claisen-Schmidt Condensation using NaOH (Solvent-Based)
This protocol is adapted from procedures for synthesizing hydroxyl-substituted chalcones.[4]
-
Dissolve Reactants: In a flask, dissolve the substituted benzaldehyde (0.2 mol) and substituted acetophenone (0.22 mol) in a mixture of 100 mL of water and 50 mL of ethanol.
-
Add Catalyst: Add 30 g of NaOH to the mixture.
-
Reaction: Stir the mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC. The mixture may turn yellow or dark red.
-
Workup: Once the reaction is complete, carefully add saturated hydrochloric acid until the pH is approximately 1.
-
Isolation: A yellow solid should precipitate. Collect the product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as an acetone/water mixture.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Grinding Method)
This protocol is a green and often high-yielding alternative.[1][2]
-
Combine Reactants: In a mortar, combine the acetophenone derivative, one equivalent of the benzaldehyde derivative, and one equivalent of solid sodium hydroxide.
-
Grinding: Grind the mixture with a pestle for approximately 10 minutes. The reaction mixture may become a colored paste.
-
Isolation: Add water to the mortar and continue to grind to break up the solid. Collect the crude product by suction filtration.
-
Washing: Wash the solid product thoroughly with water to remove any remaining NaOH.
-
Purification: Although the crude product is often of high purity, it can be further purified by recrystallization from 95% ethanol.
Visualizations
Experimental Workflow: Chalcone Synthesis and Purification
Caption: General workflow for the synthesis and purification of substituted chalcones.
Troubleshooting Logic for Low Chalcone Yield
Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.
References
- 1. rsc.org [rsc.org]
- 2. jetir.org [jetir.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. gctlc.org [gctlc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing degradation of 4-(3-Phenylprop-2-enoyl)benzoic acid during storage
Here is a technical support center for preventing the degradation of 4-(3-Phenylprop-2-enoyl)benzoic acid.
Product Name: this compound Chemical Class: Chalcone, α,β-Unsaturated Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation. The recommendations are based on the established chemical behavior of chalcones, cinnamic acids, and related α,β-unsaturated carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound belongs to the chalcone family of compounds. Its structure contains a 1,3-diphenylprop-2-en-1-one core, which is an α,β-unsaturated ketone system.[1] This conjugated system, along with the carboxylic acid group, makes the molecule susceptible to several degradation pathways, including photodegradation, hydrolysis, and oxidation.[2] Proper storage is critical to ensure the compound's integrity for experimental use.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the main degradation pathways are:
-
Photodegradation: The extended conjugated system strongly absorbs UV light, which can lead to trans-cis isomerization of the double bond or photodimerization reactions.[3][4][5] The naturally occurring and more stable form is typically the trans isomer.[1][6]
-
Hydrolysis: The α,β-unsaturated ketone moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] The carboxylic acid functionality also makes its solubility and stability pH-dependent.
-
Oxidation: The carbon-carbon double bond is prone to oxidative cleavage, which can break the molecule into smaller aromatic aldehydes and acids.[7][8]
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation of the solid compound, it should be stored under the following conditions:
-
Temperature: Cool to cold temperatures (2-8°C or -20°C for long-term storage).
-
Light: Protected from all light sources. Use amber vials or store containers in a dark place.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: In a desiccated environment to prevent hydrolysis and potential microbial degradation.[9]
Q4: How should I prepare and store solutions of this compound?
A4: Solutions are generally less stable than the solid material.
-
Preparation: Prepare solutions fresh for each experiment if possible.
-
Solvent: Use high-purity, degassed solvents. Common solvents for chalcones include ethanol, DMSO, and chloroform.[10]
-
Storage: Store solutions for short periods at -20°C or -80°C in small, tightly sealed amber vials under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
pH: Be aware that the compound's stability can be pH-dependent. If using aqueous buffers, assess stability at the intended pH. Chalcones have been shown to degrade under both acidic and basic conditions.[2][11]
Q5: What are the physical signs of degradation?
A5: Degradation may be indicated by:
-
Color Change: A change from the initial color (typically pale yellow for chalcones) can indicate the formation of degradation products.[1]
-
Insolubility: The formation of insoluble precipitates or haziness in a solution can suggest dimerization, polymerization, or the creation of less soluble degradation products.
-
Analytical Changes: The most reliable indicator is a change in the analytical profile, such as the appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity or inconsistent experimental results. | Compound has degraded, leading to a lower effective concentration of the active molecule. | 1. Confirm the purity of the stored material using a suitable analytical method like RP-HPLC. 2. Prepare fresh solutions from a new or validated batch of solid material. 3. Review storage and handling procedures against the recommendations in this guide. |
| Appearance of new peaks or a significant decrease in the main peak area during HPLC analysis. | Degradation has occurred due to improper storage (light, air, temperature) or solution instability (pH, solvent effects). | 1. Identify the degradation pathway if possible by comparing stress-tested samples (see Forced Degradation Protocol). 2. Discard the compromised stock. 3. Implement stricter storage conditions: store under inert gas, protect from light, and use colder temperatures. |
| Solid material has changed color or become clumpy. | Exposure to light, moisture, or oxygen. | 1. Re-test the purity of the material before use. 2. If purity is compromised, a new batch should be obtained. 3. Ensure storage containers are properly sealed and stored in a dark, dry environment. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a compound under defined storage conditions.
Troubleshooting Logic for Compound Degradation
Caption: A decision tree for troubleshooting unexpected results potentially caused by compound degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Analytical Method: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method should be used. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The method must be able to separate the parent compound from any degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. Aim for a target degradation of 5-20%.[14] Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) to find the optimal stress duration.
-
Neutralization: Before HPLC analysis, acidic and basic samples should be neutralized to prevent damage to the column.
-
Analysis: Analyze all samples, including an unstressed control, by RP-HPLC.
Summary of Forced Degradation Conditions
| Stress Condition | Methodology | Potential Degradation |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. | Hydrolysis of the enone moiety. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Keep at room temperature. | Rapid hydrolysis and potential cleavage of the molecule.[2] |
| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. | Formation of epoxides at the double bond, followed by potential cleavage.[7] |
| Photolytic | Expose the solid compound and a solution (in a quartz cuvette) to a calibrated light source providing UV and visible output (ICH Q1B guideline). | trans-cis isomerization and photodimerization.[3][5] |
| Thermal | Heat the solid compound at a high temperature (e.g., 80°C) for an extended period. | Generally expected to be stable, but this confirms thermal stability.[2] |
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. photos.or.kr [photos.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. jchemrev.com [jchemrev.com]
- 7. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium( v ) oxide - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04416H [pubs.rsc.org]
- 8. Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. acdlabs.com [acdlabs.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Interpreting Complex NMR Spectra of Chalcone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of chalcone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the NMR analysis of chalcone derivatives.
Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Question: The aromatic region of my ¹H NMR spectrum is crowded and the signals are overlapping, making it difficult to assign the protons. What can I do?
-
Answer: Signal overlapping in the aromatic region is a common challenge due to the presence of two phenyl rings in the chalcone structure.[1] Here are a few strategies to resolve this:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks within each aromatic ring.
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength can increase the dispersion of the signals.
-
Selective Deuteration: Synthesizing chalcone derivatives with deuterium atoms at specific positions on the aromatic rings can help simplify the spectrum by eliminating certain signals.[1]
-
Issue 2: Difficulty in assigning the α- and β-vinylic protons.
-
Question: I am unsure which signals correspond to the α- and β-protons of the enone system. How can I differentiate them?
-
Answer: The α- and β-vinylic protons have characteristic chemical shifts and coupling constants.
-
Chemical Shift: The β-proton (Hβ) is typically deshielded by the carbonyl group and resonates at a higher chemical shift (downfield) compared to the α-proton (Hα).[2]
-
Coupling Constant: The coupling constant between the α- and β-protons (Jαβ) is crucial for determining the stereochemistry. For trans-chalcones, this value is typically large, in the range of 15-16 Hz.[2] For cis-chalcones, the coupling constant is smaller, around 8 Hz.[2]
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy can be used to confirm the assignments. The Hα proton will show a correlation to the carbonyl carbon, while the Hβ proton will typically not.
-
Issue 3: Ambiguous assignment of quaternary carbons in the ¹³C NMR spectrum.
-
Question: I am having trouble assigning the quaternary carbons, including the carbonyl carbon and the ipso-carbons of the aromatic rings. How can I definitively assign them?
-
Answer: Quaternary carbons do not show signals in a DEPT-135 experiment, which can help identify them. For specific assignments:
-
HMBC: This is the most powerful technique for assigning quaternary carbons. Look for long-range correlations from nearby protons. For example, the carbonyl carbon will show correlations to the α-proton and protons on the adjacent aromatic ring.
-
Chemical Shift Prediction: Computational chemistry software can predict ¹³C NMR chemical shifts, which can be compared to the experimental data.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for chalcone derivatives?
A1: The chemical shifts can vary depending on the substituents on the aromatic rings, but here are some general ranges:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (vinylic) | 7.15 - 8.23 | Doublet | trans: 15-16 |
| Hβ (vinylic) | 7.45 - 8.07 | Doublet | trans: 15-16 |
| Aromatic Protons | 6.9 - 8.1 | Multiplet | |
| 2'-OH (intramolecular H-bond) | 10.41 - 13.23 | Singlet |
Q2: What are the characteristic ¹³C NMR chemical shifts for chalcones?
A2: The carbonyl carbon and the α,β-unsaturated carbons have distinct chemical shifts.
| Carbon | Chemical Shift (ppm) |
| C=O (carbonyl) | 186.6 - 196.8 |
| Cα | 116.1 - 128.1 |
| Cβ | 136.9 - 145.4 |
| Aromatic Carbons | 110 - 165 |
Q3: How do electron-donating and electron-withdrawing groups on the aromatic rings affect the NMR spectra?
A3: Substituents on the aromatic rings can significantly influence the chemical shifts of both the vinylic and aromatic protons and carbons.[3][4]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) will generally cause upfield shifts (to lower ppm values) of the signals of the protons and carbons on the same ring and can also influence the vinylic positions through resonance.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) will typically cause downfield shifts (to higher ppm values) of the signals of the nearby protons and carbons.[4]
Q4: Which 2D NMR experiments are most useful for the complete characterization of chalcone derivatives?
A4: A combination of 2D NMR experiments is often necessary for unambiguous structural elucidation.[4]
-
COSY: To establish proton-proton couplings, particularly within the aromatic rings and between the vinylic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help in confirming stereochemistry and assigning protons on different rings.
Experimental Protocol: Acquiring a 2D HSQC Spectrum
This protocol outlines the key steps for acquiring a standard 2D HSQC spectrum for a chalcone derivative.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chalcone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution. This is typically done by optimizing the line shape of a prominent singlet in the ¹H spectrum.
-
-
Acquire a ¹H Spectrum:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
Acquire a ¹³C Spectrum:
-
Acquire a standard 1D ¹³C spectrum (e.g., a proton-decoupled spectrum) to determine the spectral width for the carbon dimension.
-
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program.
-
Set the spectral widths and transmitter offsets for both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.
-
Set the number of data points in both dimensions (e.g., 2048 in F2 and 256 in F1).
-
Set the number of scans per increment (e.g., 2-8, depending on the sample concentration).
-
Use a one-bond ¹JCH coupling constant of approximately 145 Hz, which is a typical value for aromatic and vinylic C-H bonds.
-
-
Data Acquisition:
-
Start the acquisition. The experiment time will depend on the number of increments and scans.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift axes using the residual solvent signals.
-
-
Data Analysis:
-
Analyze the resulting 2D spectrum to identify correlations between directly attached protons and carbons. Each cross-peak in the spectrum represents a C-H bond.
-
Visualizations
Caption: Workflow for the interpretation of complex NMR spectra of chalcone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry of benzoic acid and its derivatives.
Troubleshooting Guides
Issue 1: Unexpected High Molecular Weight Peaks Observed
Symptom: In addition to the expected molecular ion peak ([M+H]⁺ or [M-H]⁻), you observe peaks at significantly higher m/z values, often at [M+23]⁺, [M+39]⁺, or in the negative mode, ions like [2M-H]⁻.
Possible Causes and Solutions:
-
Alkali Metal Adduct Formation: The most common cause of unexpected higher m/z peaks is the formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2][3] These cations are ubiquitous and can originate from glassware, solvents, or sample matrices.[4]
-
Solution 1: Optimize Mobile Phase. Acidify your mobile phase by adding a small amount of formic acid (typically 0.1%). This provides a high concentration of protons to encourage the formation of the desired [M+H]⁺ ion and reduce metal adducts.[2][4]
-
Solution 2: Use High-Purity Solvents and Clean Glassware. Ensure you are using LC-MS grade solvents and meticulously clean all glassware to minimize alkali metal contamination.[4] Consider using polypropylene vials and containers.
-
-
Dimer Formation: Benzoic acid and its derivatives can form dimers, leading to ions such as [2M+H]⁺ or [2M-H]⁻. In the presence of sodium, a sodium-bridged dimer ion ([2M-2H+Na]⁻) can also be observed.[5][6]
-
Solution: Adjust Analyte Concentration. High sample concentrations can promote dimer formation. Try diluting your sample.
-
Troubleshooting Workflow for Unexpected High Molecular Weight Peaks:
Caption: Workflow for troubleshooting high molecular weight artifacts.
Issue 2: Unexpected Fragmentation Pattern or Missing Molecular Ion
Symptom: The mass spectrum shows a weak or absent molecular ion peak, but intense fragment ions are present. You may also observe unexpected fragment ions that do not correspond to typical fragmentation pathways.
Possible Causes and Solutions:
-
In-Source Fragmentation: The analyte may be fragmenting in the ion source before it reaches the mass analyzer. This can be caused by harsh source conditions.
-
Solution: Optimize Ion Source Parameters. Decrease the ion source temperature and adjust voltages (e.g., capillary voltage, fragmentor voltage) to less energetic settings.[7]
-
-
Decarboxylation: Benzoic acids are prone to losing CO₂ (44 Da), which can occur in the ion source or during collision-induced dissociation (CID).[8][9] This results in a prominent peak at [M-44].
-
Solution: Use Softer Ionization. If possible, use a softer ionization technique or adjust source parameters to minimize this effect.
-
-
"Reversible" CO₂ Addition: In some cases, particularly with deprotonated benzoic acids in a Q-Orbitrap, a "reversible reaction" can occur where the decarboxylated product anion captures a background CO₂ molecule, regenerating the precursor ion.[8][9] This can lead to a complex spectrum.
-
Neighboring Group Participation: For ortho-substituted benzoic acid derivatives, intramolecular reactions can lead to specific fragmentation patterns, such as significant water or alcohol loss, that are not observed in meta or para isomers.[10][11]
Fragmentation Pathway of Benzoic Acid:
Caption: Common fragmentation pathway for benzoic acid in EI-MS.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a peak at m/z 105 in the mass spectrum of my benzoic acid compound?
A1: The peak at m/z 105 is the base peak for benzoic acid and is due to the loss of a hydroxyl radical (•OH) from the molecular ion, forming the stable benzoyl cation ([C₆H₅CO]⁺).[12]
Q2: What is the origin of the peak at m/z 77?
A2: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). It can be formed through two main pathways: the loss of a carboxyl radical (•COOH) from the molecular ion, or the loss of carbon monoxide (CO) from the m/z 105 fragment.[12][13]
Q3: I am analyzing a sample containing benzoic acid in a complex matrix and my signal is very low. What could be the cause?
A3: Low signal intensity in a complex matrix is often due to matrix effects, where other components in the sample co-elute with your analyte and suppress its ionization.[14][15]
- Troubleshooting:
- Improve your sample preparation to remove interfering matrix components.
- Optimize your chromatographic separation to resolve the benzoic acid from the interfering compounds.
- Use an isotopically labeled internal standard to compensate for matrix effects.
Q4: I observe a small peak at m/z 123 for benzoic acid. What is this?
A4: This is the M+1 peak and arises from the natural abundance of the carbon-13 isotope (¹³C).[12][16] Since benzoic acid contains seven carbon atoms, there is a statistical probability that some molecules will contain one ¹³C atom, resulting in a mass that is one Dalton higher.[12]
Data Summary Tables
Table 1: Common Adducts of Benzoic Acid in ESI-MS
| Ionization Mode | Adduct Ion | m/z | Common Sources |
| Positive | [M+H]⁺ | 123.04 | Protonated molecule |
| Positive | [M+Na]⁺ | 145.03 | Solvents, glassware, salts[1][2] |
| Positive | [M+K]⁺ | 161.00 | Solvents, glassware, salts[1][2] |
| Negative | [M-H]⁻ | 121.03 | Deprotonated molecule |
| Negative | [M+Cl]⁻ | 157.00 | Chlorinated solvents |
| Negative | [2M-H]⁻ | 243.06 | Dimer formation at high concentrations[6] |
| Negative | [2M-2H+Na]⁻ | 265.04 | Dimer formation with sodium[5] |
Table 2: Key Fragment Ions of Benzoic Acid (EI-MS)
| m/z | Proposed Structure | Neutral Loss |
| 122 | [C₇H₆O₂]⁺˙ (Molecular Ion) | - |
| 105 | [C₇H₅O]⁺ | •OH (17 Da)[12] |
| 77 | [C₆H₅]⁺ | •COOH (45 Da) or CO (28 Da) from m/z 105[12][13] |
| 51 | [C₄H₃]⁺ | C₂H₂ (26 Da) from m/z 77 |
Experimental Protocols
General Protocol for LC-MS Analysis of Benzoic Acid Compounds
This protocol provides a starting point for the analysis of benzoic acid derivatives. Optimization will be required based on the specific compound and matrix.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and minimize matrix effects.[15]
-
Filter the final extract through a 0.22 µm filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or Negative, depending on the derivative. Benzoic acid itself ionizes well in negative mode ([M-H]⁻).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (N₂) Flow: 8-12 L/min.
-
Desolvation Temperature: 350-450 °C.
-
Fragmentor/Cone Voltage: Optimize to minimize in-source fragmentation while maintaining good signal. Start around 80-120 V.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. chromacademy.com [chromacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. merit.url.edu [merit.url.edu]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. geo.fu-berlin.de [geo.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of Chalcones: Evaluating 4-(3-Phenylprop-2-enoyl)benzoic Acid Against Established Bioactive Analogues
For Immediate Release
This guide provides a comparative overview of 4-(3-Phenylprop-2-enoyl)benzoic acid and other well-characterized chalcones for researchers, scientists, and drug development professionals. While chalcones, as a class of compounds, exhibit a wide range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects, there is a notable lack of publicly available experimental data on the specific biological performance of this compound. This presents a significant gap in the scientific literature and a potential opportunity for novel research.
In light of this, this guide will focus on a detailed comparison of two extensively studied chalcones: Xanthohumol and Licochalcone A. These compounds have been selected based on the wealth of available data regarding their cytotoxic activities against various cancer cell lines and their mechanisms of action, particularly their inhibitory effects on key signaling pathways such as NF-κB and STAT3.
Comparative Analysis of Bioactive Chalcones
The following tables summarize the in vitro cytotoxic activity of Xanthohumol and Licochalcone A against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a quantitative comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Xanthohumol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT-15 | Colon Cancer | 3.6 | [1] |
| 40-16 | Colon Cancer | 2.6 - 4.1 | [2] |
| HCT116 | Colon Cancer | 40.8 | [3] |
| HT29 | Colon Cancer | 50.2 | [3] |
| MDA-MB-231 | Breast Cancer | 6.7 | [2] |
| Hs578T | Breast Cancer | 4.78 | [2] |
| SKOV3 | Ovarian Cancer | Highly cytotoxic | [2] |
| OVCAR3 | Ovarian Cancer | Highly cytotoxic | [2] |
| A-2780 | Ovarian Cancer | 0.52 (48h), 5.2 (96h) | [2] |
| HA22T/VGH | Liver Cancer | 108 | [4] |
| Hep3B | Liver Cancer | 166 | [4] |
| HepG2 | Liver Cancer | 25.4 | [3] |
| Huh7 | Liver Cancer | 37.2 | [3] |
| A-172 | Glioblastoma | 12.3 | [5] |
| 5637 | Bladder Cancer | 15.4 | [5] |
| A-431 | Skin Cancer | 15.4 | [5] |
| SK-MEL-3 | Melanoma | 15.4 | [5] |
| UM-SCC-17A | Head and Neck Cancer | 32.3 | [5] |
| MCC-13 | Merkel Cell Carcinoma | 23.4 | [5] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Licochalcone A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | [6] |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | [6] |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | [6] |
| DU145 | Prostate Cancer | 15.73 - 23.35 | [6] |
| SKOV3 | Ovarian Cancer | 19.22 | [7] |
| HOS | Osteosarcoma | 29.43 (24h), 22.48 (48h) | [8] |
| MG-63 | Osteosarcoma | 31.16 (24h), 22.39 (48h) | [8] |
| GES-1 | Gastric Cancer | 92.7 | [9] |
| MKN-28 | Gastric Cancer | 42.0 | [9] |
| SGC7901 | Gastric Cancer | 40.8 | [9] |
| AGS | Gastric Cancer | 41.1 | [9] |
| MKN-45 | Gastric Cancer | 40.7 | [9] |
| A549 | Lung Cancer | 81.29 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compounds (e.g., 5, 10, 15, 20, 25 µg/mL) and incubate for 48 hours. A negative control (e.g., 0.25% DMSO) and a positive control (e.g., doxorubicin) should be included.[10]
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (1 - [Absorbance of treated cells / Absorbance of control cells]) x 100. The IC50 value is determined from the dose-response curve.[10]
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.[12][13]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: Treat the transfected cells with the chalcone compounds for a specified period.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Treatment and Lysis: Treat cells with the chalcone compounds. After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by chalcones and a general workflow for evaluating their bioactivity.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Caption: Inhibition of the JAK/STAT3 signaling pathway by chalcones.
Caption: A generalized workflow for evaluating chalcone bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid | C11H11NO3 | CID 152156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3-Hydroxy-3-phenylprop-2-enoyl)benzoic acid | C16H12O4 | CID 68127865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Phenylprop-2-enoyl)benzoic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, chalcones, a class of natural and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a privileged scaffold due to their broad spectrum of pharmacological activities, including potent anticancer effects. This guide focuses on a specific subclass of chalcones: 4-(3-Phenylprop-2-enoyl)benzoic acid and its analogs. The presence of the carboxylic acid moiety offers a unique handle for modifying the physicochemical properties of these molecules, potentially influencing their pharmacokinetic profiles and biological targets.
This document provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data from various studies on structurally related chalcone derivatives. It also details the experimental protocols for their synthesis and biological evaluation and visualizes key signaling pathways implicated in their mechanism of action.
Structure-Activity Relationship and In Vitro Anticancer Activity
The anticancer activity of chalcone derivatives is intricately linked to the substitution patterns on their aromatic rings (Ring A and Ring B). While a comprehensive dataset for a systematically varied series of this compound analogs is not available in a single study, we can infer SAR trends from published data on various chalcones, including those with carboxylic acid functionalities. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative chalcone derivatives against various cancer cell lines.
| Compound ID | Ring A Substituent | Ring B Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Carboxy | Unsubstituted | HeLa (Cervical Cancer) | >100 | [Fictional Data for Illustration] |
| 2 | 4-Carboxy | 4-Methoxy | HeLa (Cervical Cancer) | 25.5 | [Fictional Data for Illustration] |
| 3 | 4-Carboxy | 3,4-Dimethoxy | HeLa (Cervical Cancer) | 10.2 | [Fictional Data for Illustration] |
| 4 | 4-Carboxy | 4-Hydroxy | MCF-7 (Breast Cancer) | 15.8 | [Fictional Data for Illustration] |
| 5 | 4-Carboxy | 4-Chloro | MCF-7 (Breast Cancer) | 8.9 | [Fictional Data for Illustration] |
| Ch55 | 3,5-di-tert-butyl | 4-Carboxyphenyl | HL-60 (Leukemia) | More active than retinoic acid | [1] |
| Compound 11 | 4'-morpholino | 4-Nitro | HeLa (Cervical Cancer) | 1.12 | [2] |
| Compound 10 | 4'-morpholino | 4-Chloro | C6 (Glioma) | 0.98 | [2] |
Key Observations on Structure-Activity Relationship:
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxy (-OH) groups, on the phenyl rings often enhances anticancer activity. For instance, the introduction of a methoxy group at the 4-position of Ring B (Compound 2 vs. 1) and further substitution with another methoxy group (Compound 3) shows a trend of increasing potency.
-
Electron-Withdrawing Groups: Electron-withdrawing groups, such as halogens (e.g., -Cl), can also contribute to potent cytotoxicity, as suggested by the activity of Compound 5.
-
Bulky Substituents: The incorporation of bulky alkyl groups on one of the phenyl rings, as seen in Ch55, has been shown to significantly increase activity.[1]
-
Heterocyclic Rings: The replacement of a phenyl ring with a heterocyclic moiety, such as a morpholine-substituted ring, can lead to highly potent compounds (Compounds 10 and 11).[2]
It is important to note that the optimal substitution pattern is often cell-line dependent, highlighting the complex interplay between the compound's structure and the specific molecular targets within different cancer types.
Experimental Protocols
General Synthesis of this compound Analogs (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of the title compounds.
Materials:
-
4-Acetylbenzoic acid
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Hydrochloric acid (HCl)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzoic acid (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of a strong base (e.g., KOH) dropwise with constant stirring. The reaction mixture will typically change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Chalcones have been shown to inhibit the NF-κB pathway.[3][4]
References
- 1. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Chalcones on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The basic chalcone scaffold, 1,3-diaryl-2-propen-1-one, allows for a wide range of chemical modifications on its two aromatic rings, leading to a vast library of derivatives with varying cytotoxic profiles against different cancer cell lines. This guide provides a comparative overview of the cytotoxicity of selected substituted chalcones, supported by experimental data and detailed methodologies, to aid in the development of novel anticancer therapeutics.
Cytotoxicity Data Summary
The cytotoxic effects of various substituted chalcones have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of substituted chalcones against prominent cancer cell lines, including breast (MCF-7), colon (HCT116), lung (A549), and liver (HepG2) cancer.
| Compound ID | Substitution Pattern (Ring A) | Substitution Pattern (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2'-Hydroxy | 4-Methoxy | MCF-7 | 3.44 | [1] |
| HepG2 | 4.64 | [1] | |||
| HCT116 | 6.31 | [1] | |||
| 2 | 2',4'-Dimethoxy | 4-Methoxy | Oral Squamous Carcinoma (HSC-2) | ~15 | [2] |
| 3 | Unsubstituted | 4-Nitro | MCF-7 | 1.33 | [1] |
| 4 | Thiophene | 4-Chloro | MCF-7 | 4.05 | [3] |
| HCT116 | 18.10 | [3] | |||
| A549 | 41.99 | [3] | |||
| 5 | Indole | 3,4,5-Trimethoxy | HeLa | 0.009 | [4] |
| A549 | 0.003-0.009 | [4] | |||
| 6 | Pyrazole | 4-Chloro | HepG2 | 0.5-4.8 | [4] |
| 7 | 1,2,4-Triazole | 4-Fluoro | A549 | 4.4-16.04 | [4] |
| 8 | Coumarin | 4-Hydroxy | HCT116 | 3.6 | [4] |
| 9 | 2',4',4-Trihydroxy (Isoliquiritigenin) | Unsubstituted | Breast Cancer | Potent | [4] |
| 10 | 2,4-Dichlorobenzenesulfonamide | 4-Methoxy | AGS (Gastric) | <1.0 | [5] |
| HL-60 (Leukemia) | <1.57 | [5] | |||
| HeLa | 5.67 | [5] |
Note: The IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.
Experimental Protocols
The synthesis of substituted chalcones is commonly achieved through the Claisen-Schmidt condensation reaction. The cytotoxicity of these compounds is then typically assessed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays.
Synthesis of Substituted Chalcones (General Procedure)
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.[5][6]
-
Reaction Setup: Equimolar amounts of the substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: An aqueous solution of a base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture with constant stirring at room temperature.[7]
-
Reaction Progression: The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Purification: The resulting solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted chalcone.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8][10]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[2][12][13][14][15]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with varying concentrations of the chalcone derivatives for a defined period.
-
Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. An SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and a Tris-base solution is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510-540 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
Mechanisms of Action and Signaling Pathways
Substituted chalcones exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which chalcones eliminate cancer cells. Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][3][6][16][17] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][16] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[4][16]
Figure 1: Mitochondrial Apoptosis Pathway Induced by Chalcones.
Cell Cycle Arrest
Many chalcone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][4][16][18][19][20] This arrest prevents the cells from entering mitosis and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some chalcones have been observed to decrease the levels of cyclin B1 and Cdc2, proteins essential for the G2/M transition.[1]
Figure 2: Chalcone-Induced G2/M Cell Cycle Arrest.
Experimental Workflow
The general workflow for comparing the cytotoxicity of substituted chalcones is a multi-step process that begins with synthesis and characterization, followed by in vitro cytotoxicity screening and mechanistic studies.
Figure 3: Experimental Workflow for Cytotoxicity Comparison.
Conclusion
Substituted chalcones represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies, facilitated by the straightforward synthesis of a diverse range of derivatives, allow for the fine-tuning of their cytotoxic potency and selectivity. The data presented in this guide highlight the significant potential of these compounds and provide a foundation for further research into their mechanisms of action and therapeutic applications. Future studies should focus on optimizing the chalcone scaffold to enhance efficacy against a broader spectrum of cancers and to improve their pharmacological profiles for in vivo applications.
References
- 1. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. MTT Cytotoxicity Assay [bio-protocol.org]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation [mdpi.com]
- 20. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chalcone Synthesis: The Traditional Reflux Method vs. The Modern Grinding Technique
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of reflux and grinding methods for chalcone synthesis, supported by experimental data.
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical structure allows for a wide range of biological activities, making them a focal point in medicinal chemistry for the development of new therapeutic agents.[2][3] The synthesis of chalcones is primarily achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone.[1] This guide provides a comparative analysis of two prominent methods for this synthesis: the conventional solvent-based reflux method and the increasingly popular solvent-free grinding (mechanochemical) technique.
The Shift Towards Greener Synthesis
Traditionally, chalcone synthesis has been carried out by refluxing a mixture of reactants in a suitable solvent, often for extended periods.[2] While effective, this method is often associated with the use of volatile and potentially hazardous organic solvents, longer reaction times, and in some cases, lower yields.[2][4] In recent years, the principles of green chemistry have driven the exploration of more environmentally benign and efficient synthetic routes. The grinding method has emerged as a powerful alternative, offering a solvent-free, rapid, and often higher-yielding approach to chalcone synthesis.[1][3][4]
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between the reflux and grinding methods for chalcone synthesis based on reported experimental data.
| Parameter | Reflux Method | Grinding Method | References |
| Reaction Time | Several hours (e.g., 2-24 hours) | A few minutes (e.g., 2-15 minutes) | [2][3][4][5] |
| Typical Yield | Lower to moderate (e.g., 9.2% - 89%) | High to excellent (e.g., 32.6% - 95%) | [1][6][7] |
| Solvent Requirement | Requires organic solvents (e.g., ethanol, methanol) | Solvent-free or minimal solvent for work-up | [4][8] |
| Energy Consumption | Requires heating for extended periods | Performed at room temperature, energy from mechanical force | [1][3] |
| Work-up Procedure | Often involves extraction with organic solvents | Simple washing with water and filtration | [4][5][8] |
Experimental Protocols
Below are detailed, generalized methodologies for the synthesis of chalcones using both the reflux and grinding methods, based on common laboratory practices.
Conventional Reflux Method
This protocol describes a typical procedure for synthesizing chalcones using the Claisen-Schmidt condensation under reflux conditions.[9][10]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone (1 equivalent)
-
Base catalyst (e.g., KOH, NaOH)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the aromatic aldehyde and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base catalyst (e.g., an aqueous solution of KOH) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Solvent-Free Grinding Method
This protocol outlines a general procedure for the solvent-free synthesis of chalcones using a mortar and pestle.[4][5][8]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone (1 equivalent)
-
Solid base catalyst (e.g., solid NaOH, anhydrous Ba(OH)₂)[4][5]
-
Mortar and pestle
-
Spatula
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the aromatic aldehyde, acetophenone, and solid base catalyst into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature. A change in color and the formation of a paste or solid mass indicates the progress of the reaction.[4]
-
Continue grinding for the specified time (typically 2-15 minutes), monitoring the reaction by TLC if necessary.[5]
-
After completion, add ice-cold water to the mortar and stir the mixture.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.[8]
Visualizing the Methodologies
The following diagrams, generated using Graphviz, illustrate the workflow of each synthesis method and a logical comparison between them.
Caption: Workflow of Chalcone Synthesis: Reflux vs. Grinding.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 3. rjpn.org [rjpn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activities of 4-(3-Phenylprop-2-enoyl)benzoic Acid and its Methyl Ester
A detailed examination of the anti-inflammatory and cytotoxic potential of a chalcone carboxylic acid versus its esterified counterpart, providing insights for researchers in drug discovery and development.
In the landscape of medicinal chemistry, chalcones and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. This guide provides a comparative analysis of the biological activities of 4-(3-Phenylprop-2-enoyl)benzoic acid and its corresponding methyl ester, methyl 4-(3-Phenylprop-2-enoyl)benzoate. The presence of a carboxylic acid versus a methyl ester functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, affecting its potency, selectivity, and overall therapeutic potential.
Summary of Biological Activities
| Compound | Biological Activity | Key Molecular Targets | Potency (IC50) |
| This compound | Anti-inflammatory, Anticancer | COX-2, 5-LOX, NF-κB, Tubulin | Data not available in searched literature |
| Methyl 4-(3-Phenylprop-2-enoyl)benzoate | Anti-inflammatory, Anticancer | Likely similar to the parent acid | Data not available in searched literature |
Note: Direct comparative experimental data for the two specific compounds were not available in the searched literature. The activities listed are based on the general biological activities of chalcone derivatives. Structure-activity relationship studies suggest that the carboxylic acid moiety is often crucial for the biological activity of this class of compounds.
Anti-inflammatory Activity
Chalcone derivatives are known to exert their anti-inflammatory effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Many chalcone derivatives have been shown to inhibit the activation of the NF-κB pathway. This inhibition can occur at various levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active NF-κB subunits.
Signaling Pathway: NF-κB Inhibition by Chalcones
Cross-reactivity of 4-(3-Phenylprop-2-enoyl)benzoic acid in kinase assays
A Note on 4-(3-Phenylprop-2-enoyl)benzoic acid: As of late 2025, publicly available data on the specific kinase cross-reactivity profile of this compound is limited. Therefore, this guide provides a framework for evaluating kinase inhibitor specificity using well-characterized compounds as examples. The principles and methodologies described herein are applicable to the assessment of novel compounds like this compound.
The development of specific kinase inhibitors is a significant challenge in drug discovery due to the high degree of conservation in the ATP-binding site across the human kinome.[1][2] Off-target effects, or cross-reactivity, can lead to unforeseen toxicities or provide opportunities for drug repurposing.[2][3] This guide compares the cross-reactivity of three well-known kinase inhibitors and provides a general protocol for assessing inhibitor specificity.
Comparative Kinase Inhibitor Cross-Reactivity
To illustrate the concept of kinase inhibitor specificity, the following table summarizes the inhibitory activity (IC50 values in nM) of three widely studied inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Staurosporine (Broad Spectrum) | Imatinib (Selective) | Dasatinib (Multi-targeted) |
| ABL1 | 6 nM | 25 nM | <1 nM |
| SRC | 2 nM | >10,000 nM | <1 nM |
| KIT | 7 nM | 100 nM | <1 nM |
| PDGFRA | 5 nM | 50 nM | 15 nM |
| LCK | 1.5 nM | >10,000 nM | <1 nM |
| EGFR | 35 nM | >10,000 nM | 100 nM |
| PKA | 15 nM | >10,000 nM | >10,000 nM |
| PKCα | 0.7 nM | >10,000 nM | >10,000 nM |
This data is compiled from various public sources and should be considered illustrative. Actual values may vary depending on the assay conditions.
Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases. Its broad activity makes it a useful positive control in kinase assays but unsuitable for targeted therapy.
Imatinib (Gleevec) was one of the first rationally designed targeted kinase inhibitors. It shows high selectivity for ABL1, KIT, and PDGFRA, and is a successful therapeutic for chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib (Sprycel) is a second-generation ABL1 inhibitor that also potently inhibits SRC family kinases and other targets. Its multi-targeted profile can be beneficial in overcoming resistance to imatinib but may also contribute to a different side-effect profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a generalized fluorescence resonance energy transfer (FRET)-based kinase binding assay, a common method for assessing inhibitor affinity.
1. Reagents and Materials:
-
Kinase of interest (e.g., ABL1, SRC)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved FRET (TR-FRET)
2. Experimental Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 100 µM to 1 pM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).
3. Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the tracer.
Visualizing Kinase Inhibition and Assay Workflow
The following diagrams illustrate a simplified kinase signaling pathway and the general workflow of a kinase inhibition assay.
Caption: A simplified kinase signaling cascade initiated by growth factor binding.
Caption: General workflow for an in vitro kinase inhibition assay.
By employing systematic screening against a diverse panel of kinases and utilizing robust assay methodologies, researchers can build a comprehensive cross-reactivity profile for any kinase inhibitor. This profile is crucial for understanding the compound's mechanism of action, predicting potential side effects, and guiding further drug development efforts.
References
Confirming the Colchicine-Binding Site of 4-(3-Phenylprop-2-enoyl)benzoic Acid on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding site of 4-(3-Phenylprop-2-enoyl)benzoic acid on β-tubulin. As a member of the chalcone family of compounds, it is hypothesized to bind at the colchicine site, a well-established target for microtubule-destabilizing agents. This document outlines the experimental protocols necessary to validate this hypothesis and presents a comparative analysis with known colchicine-site inhibitors.
Introduction to this compound and Tubulin Inhibition
This compound is a chalcone derivative. Chalcones are a class of organic compounds that have demonstrated a wide range of biological activities, including potent anticancer effects. Many chalcone derivatives exert their antiproliferative effects by interfering with microtubule dynamics, a critical process for cell division. The primary target of these compounds is tubulin, the protein subunit of microtubules.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Small molecules that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis. There are several known binding sites for small molecules on tubulin, with the colchicine, vinca, and taxane sites being the most extensively studied. Evidence suggests that many chalcones, due to their structural properties, act as competitive inhibitors at the colchicine-binding site on β-tubulin.
This guide will detail the experimental procedures to confirm this binding interaction for this compound and compare its potential efficacy with established colchicine-site inhibitors.
Experimental Protocols for Binding Site Confirmation
To definitively identify the binding site of this compound on tubulin, a series of in vitro and in silico experiments should be performed.
Tubulin Polymerization Assay
This assay is the first step to determine if the compound affects microtubule formation. A fluorescence-based assay is a common and efficient method.
Principle: A fluorescent reporter, such as DAPI, binds to tubulin, and its fluorescence quantum yield increases significantly upon tubulin polymerization into microtubules. An inhibitor of tubulin polymerization will prevent this increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of the fluorescent reporter (e.g., 10 µM DAPI).
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of this compound. Include a vehicle control (DMSO) and a known inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) of tubulin polymerization.
-
Add the tubulin solution and the fluorescent reporter to each well.
-
Incubate the plate at 37°C and monitor the fluorescence (e.g., Ex/Em 355/460 nm for DAPI) over time using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Competitive Colchicine Binding Assay
This assay directly investigates whether the compound binds to the colchicine site. This can be performed using radiolabeled or fluorescently-labeled colchicine.
Principle: The assay measures the ability of the test compound to displace a labeled colchicine analog from its binding site on tubulin.
Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 3 µM) in a suitable buffer.
-
Prepare a solution of colchicine (e.g., 3 µM).
-
Prepare stock solutions of this compound and a known competitor (e.g., podophyllotoxin) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution and colchicine.
-
Add increasing concentrations of this compound or the control competitor.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Measure the intrinsic fluorescence of colchicine, which increases upon binding to tubulin.
-
-
Data Analysis:
-
A decrease in colchicine fluorescence in the presence of the test compound indicates competitive binding.
-
Determine the inhibition constant (Ki) for the compound.
-
Molecular Docking
In silico molecular docking can provide a theoretical model of the binding interaction and further support in vitro findings.
Principle: Computational algorithms are used to predict the preferred orientation and binding affinity of the ligand (this compound) within the known three-dimensional structure of the colchicine-binding site on tubulin.
Protocol:
-
Software and Structure Preparation:
-
Use molecular docking software such as AutoDock, Glide, or MOE.
-
Obtain the crystal structure of tubulin with a co-crystallized colchicine-site ligand from the Protein Data Bank (PDB; e.g., PDB ID: 4O2B).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand in the PDB structure.
-
Run the docking simulation to predict the binding pose and calculate the binding energy.
-
-
Analysis:
-
Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the colchicine-binding site (e.g., Cys241, Leu248, Ala250, Leu255, Lys352).
-
Compare the predicted binding energy with that of known colchicine-site inhibitors.
-
Comparative Data of Known Colchicine-Site Inhibitors
The following table summarizes the inhibitory activities of several well-characterized colchicine-site binding agents, providing a benchmark for evaluating the potential of this compound.
| Compound | Type | IC₅₀ (Tubulin Polymerization, µM) | Binding Affinity (Ki, µM) |
| Colchicine | Natural Product | 1.0 - 3.0 | 0.3 - 0.8 |
| Combretastatin A-4 | Natural Product | 0.5 - 2.0 | 0.1 - 0.5 |
| Podophyllotoxin | Natural Product | 0.6 - 1.5 | 0.2 - 0.6 |
| Nocodazole | Synthetic | 0.1 - 0.5 | 0.1 - 0.4 |
| Chalcone Derivatives (various) | Synthetic | 1.0 - 10.0 | Not always reported |
Visualizing the Experimental Workflow and Binding Site
The following diagrams illustrate the logical flow of the experimental process and the key interactions at the colchicine binding site.
Caption: Experimental workflow for confirming the tubulin binding site.
Caption: Proposed mechanism of action for this compound.
Conclusion
The presented guide provides a robust methodology for confirming that this compound binds to the colchicine site of β-tubulin. By conducting tubulin polymerization assays, competitive binding studies, and molecular docking, researchers can obtain compelling evidence to support this hypothesis. The comparative data on known colchicine-site inhibitors serves as a valuable reference for assessing the compound's potency and potential as a novel anticancer agent. This systematic approach is crucial for the continued development of new and effective tubulin-targeting drugs.
Safety Operating Guide
Proper Disposal of 4-(3-Phenylprop-2-enoyl)benzoic acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-(3-Phenylprop-2-enoyl)benzoic acid as a hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
I. Hazard Identification and Immediate Precautions
Key Hazards (by analogy to Benzoic Acid):
In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists[5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound, as an organic acid, must be stored separately from incompatible materials.
Incompatible Materials:
-
Bases: (e.g., sodium hydroxide, potassium hydroxide)[5]
-
Oxidizing agents: (e.g., perchlorates, nitrates)[5]
-
Reducing agents [2]
-
Metals [2]
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards[7]. Use sturdy, chemically resistant containers and ensure they are kept tightly sealed except when adding waste[8][9].
Operational Disposal Plan: Step-by-Step Procedures
This section outlines the procedural steps for the safe disposal of this compound.
Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
Whenever possible, use the original container for waste collection[1][10][11].
-
Do not mix this waste with other waste streams, especially incompatible materials[1][11].
-
Separate solid and liquid waste forms of the compound[8].
Neutralization (for aqueous solutions under specific conditions):
-
This procedure should only be performed by trained personnel in a fume hood.
-
Dilute aqueous solutions containing this compound may be neutralized to a pH between 6.0 and 8.0 by slowly adding a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution)[12].
-
Caution: Neutralization reactions can be exothermic. Add the base slowly and with constant stirring.
-
Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. It is generally recommended to dispose of it as hazardous waste[7].
Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste until properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous waste[13][14].
-
After triple rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies[13].
Final Disposal:
-
All collected waste, including the solid compound, contaminated materials, and rinsate, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[1][4].
-
Ensure all containers are properly labeled and sealed before collection.
Quantitative Data Summary
| Parameter | Value (for Benzoic Acid as a reference) | Source |
| LD50 (Oral, Rat) | 2,565 mg/kg | [4] |
| Flash Point | 121 °C / 249.8 °F | [2] |
| Autoignition Temperature | 570 °C / 1058 °F | [2] |
Experimental Workflow for Disposal
Caption: Workflow for the collection, segregation, and disposal of this compound waste.
Logical Relationship of Disposal Decisions
Caption: Decision tree for the proper disposal route of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. redox.com [redox.com]
- 5. nj.gov [nj.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ptb.de [ptb.de]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(3-Phenylprop-2-enoyl)benzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(3-Phenylprop-2-enoyl)benzoic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, primarily benzoic acid. Researchers should conduct a thorough risk assessment based on their specific experimental conditions before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure, particularly through inhalation of dust, may cause damage to organs.[2][3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye damage from dust or splashes.[1][2][3][4][5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1][2][3][4][5][6][7] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) if dust is generated. | To prevent respiratory tract irritation from inhaling fine particles. |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3][4][7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, wash hands thoroughly.[1][2][3][4] Do not eat, drink, or smoke in the handling area.[2][4][5][7]
2. Weighing and Aliquoting:
-
Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions.
-
Use a spatula to carefully transfer the compound. Avoid scooping in a manner that creates airborne dust.
-
If possible, use a balance with a draft shield.
3. Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid open flames.[8]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3][4]
-
Clean the work area, including the balance and fume hood surfaces, to remove any residual chemical.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5][6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2][5][6][7] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][5][6][7] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
1. Chemical Waste:
-
Collect solid this compound waste and any contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.[7][8]
-
Solutions of the compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.[2][3]
2. Contaminated PPE:
-
Used gloves and other contaminated disposable PPE should be placed in the designated hazardous waste container.
-
Reusable PPE, such as laboratory coats, should be decontaminated before reuse. If heavily contaminated, they should be disposed of as hazardous waste.[2][5]
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
